physical and chemical properties of N-methylpyrrolidine-2-carboxamide
This technical guide provides an in-depth analysis of (S)-N-methylpyrrolidine-2-carboxamide , a critical chiral building block and organocatalyst distinct from the common solvent N-methyl-2-pyrrolidone (NMP).[1] Synonyms...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth analysis of (S)-N-methylpyrrolidine-2-carboxamide , a critical chiral building block and organocatalyst distinct from the common solvent N-methyl-2-pyrrolidone (NMP).[1]
This guide focuses exclusively on the carboxamide derivative , a functionalized chiral pool intermediate essential for drug discovery and stereoselective synthesis.
Physical and Chemical Properties[1][3][4][5][6]
Physicochemical Data Table
The following data represents the (S)-enantiomer , the most biologically relevant form derived from L-proline.
Property
Value
Context/Notes
Molecular Formula
Molecular Weight
128.17 g/mol
Physical State
White to off-white solid
Hygroscopic; often supplied as HCl salt for stability.[1][2][4]
Melting Point
108–112 °C
Value refers to the HCl salt form. Free base has a lower, broader range.[1]
Amphiphilic nature due to the pyrrolidine ring and amide H-bonding.
Chirality
L-isomer (S-configuration)
Retention of configuration from L-Proline is critical during synthesis.[1]
pKa (Pyrrolidine N)
~10.6
The secondary amine is highly basic, serving as the catalytic center.
pKa (Amide N)
~15-16
The amide proton is weakly acidic; non-nucleophilic under standard conditions.[1]
Chemical Reactivity & Stability[1]
Basicity & Nucleophilicity: The pyrrolidine nitrogen is a strong secondary amine nucleophile.[1] In organocatalysis, this nitrogen condenses with carbonyls to form iminium ions or enamines.[5]
Amide Bond Stability: The N-methyl amide bond is robust against hydrolysis compared to esters, making this compound a stable "cap" for peptide termini in drug design.[1]
Hygroscopicity: The free base readily absorbs atmospheric moisture, leading to hydrolysis or weighing errors. Protocol Advice: Always store under inert gas (Ar/N2) or handle as the hydrochloride salt until the reaction step requires the free base.[1]
Synthesis Protocol
Objective: Synthesis of (S)-N-methylpyrrolidine-2-carboxamide from L-Proline via a methyl ester intermediate. This route avoids racemization common in direct coupling methods.[1]
Reaction Pathway Diagram
The following diagram illustrates the two-step conversion preserving stereochemistry.
Caption: Two-step synthesis pathway from L-Proline involving esterification followed by aminolysis.
Detailed Methodology
Step 1: Methyl Ester Formation
Setup: Suspend L-Proline (1.0 eq) in anhydrous Methanol (10 vol) at 0°C.
Activation: Dropwise addition of Thionyl Chloride (
, 1.2 eq). Causality: Low temperature prevents exotherm-induced racemization of the alpha-carbon.[1]
Reflux: Heat to reflux for 4 hours to drive the equilibrium to the ester.
Workup: Concentrate in vacuo to yield L-Proline methyl ester hydrochloride.
Reaction: Dissolve the ester intermediate in Methanol. Add 40% aqueous Methylamine (5.0 eq).[1]
Kinetics: Stir at Room Temperature for 12–24 hours. Insight: The excess methylamine acts as both the nucleophile and the base to liberate the free amine from the HCl salt.[1]
Purification: Concentrate to remove methanol and excess methylamine. The residue is often an oil.[1]
Crystallization: Triturate with diethyl ether or convert to HCl salt (using HCl/Dioxane) to precipitate the white solid product.
Applications in Drug Discovery & Catalysis[1]
Asymmetric Organocatalysis
(S)-N-methylpyrrolidine-2-carboxamide serves as a simplified analogue of the Macmillan imidazolidinone catalysts.[1] It catalyzes asymmetric Michael additions and aldol reactions via Enamine Activation .[1]
Condensation: The secondary amine of the pyrrolidine ring reacts with an enolizable aldehyde/ketone.[1]
Enamine Formation: Loss of water generates a nucleophilic enamine.[1]
Stereocontrol: The chiral center (C2) and the amide moiety direct the incoming electrophile to a specific face of the enamine, inducing high enantiomeric excess (ee).[1]
Caption: Catalytic cycle showing the reversible formation of enamine intermediates for stereoselective bond formation.
Peptidomimetics in Drug Design
In medicinal chemistry, this moiety is used as a Proline Mimetic .
Conformational Constraint: The pyrrolidine ring restricts the
(phi) torsion angle, stabilizing -turn secondary structures in peptides.[1]
Metabolic Stability: The C-terminal
-methyl amide protects the peptide from carboxypeptidase degradation, significantly extending the half-life of peptide drugs.[1]
Solubility Enhancement: The amide functionality improves water solubility compared to ester prodrugs.[1]
Handling: Handle in a fume hood. The compound is a base; avoid contact with strong oxidizers and acids.[1]
Storage: Hygroscopic. Store at 2–8°C in a tightly sealed container, preferably under argon.
References
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 10374482, (2S)-N-methylpyrrolidine-2-carboxamide. Retrieved from [Link][1]
MDPI. (2010).[1] Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. Retrieved from [Link][1]
Strategic Sourcing and Technical Utilization of (R)-N-methylpyrrolidine-2-carboxamide
The following technical guide is structured to provide actionable intelligence for researchers and procurement specialists in the pharmaceutical and fine chemical sectors. It prioritizes supply chain security, stereochem...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured to provide actionable intelligence for researchers and procurement specialists in the pharmaceutical and fine chemical sectors. It prioritizes supply chain security, stereochemical integrity, and field-proven synthetic methodologies.
Executive Summary
(R)-N-methylpyrrolidine-2-carboxamide (CAS: 66877-05-2), often referred to as N-Methyl-D-prolinamide , is the "unnatural" enantiomer of the widely used organocatalyst derived from L-proline.[1][2] While the (S)-enantiomer is ubiquitous in asymmetric synthesis, the (R)-enantiomer is critical for accessing the mirror-image stereochemical space in drug discovery.[1][2]
This guide addresses the primary challenge in sourcing this compound: Stereochemical Confusion. Suppliers often default to the cheaper (S)-enantiomer (L-proline derivative) if the nomenclature is not rigorously specified.[1][2] This document outlines verified suppliers, quality control parameters, and a robust in-house synthesis protocol for supply chain independence.
Chemical Identity & Stereochemical Criticality
The distinction between the (R) and (S) forms is not merely academic; it determines the absolute configuration of the final pharmaceutical intermediate.[1][2]
Identity Matrix[1][2]
Feature
Target Compound
Common Analog (Avoid Confusion)
IUPAC Name
(R)-N-methylpyrrolidine-2-carboxamide
(S)-N-methylpyrrolidine-2-carboxamide
Common Name
N-Methyl-D-prolinamide
N-Methyl-L-prolinamide
CAS Number
66877-05-2
33208-98-9 (HCl salt) / 52060-82-9 (Free base)
Stereochemistry
D-Proline derivative
L-Proline derivative
Primary Use
Accessing ent-products in organocatalysis
Standard Hajos-Parrish catalysis
Critical Warning: Many "bulk" suppliers list "N-methylprolinamide" without specifying stereochemistry.[1][2] In 95% of cases, this is the (S)-enantiomer.[1][2] Always request a Chiral HPLC trace or specific optical rotation data (
Logistics: Excellent for EU-based compliance and shipping.[1][2]
Tier 2: Aggregators (Verification Required)
BenchChem & ChemBK: These platforms aggregate stock from various labs.[1] While they list CAS 66877-05-2, inventory fluctuates.[1][2] Recommendation: Use only if Tier 1 suppliers are out of stock, and strictly mandate a pre-shipment sample for chiral analysis.
Technical Application: Asymmetric Organocatalysis
The primary value of (R)-N-methylpyrrolidine-2-carboxamide lies in its ability to catalyze enantioselective aldol and Michael addition reactions via an enamine mechanism.[1][2] By using the (R)-catalyst, chemists can synthesize the enantiomer of the product obtained using the natural L-proline catalyst.[1][2]
Mechanism of Action
The catalyst condenses with a carbonyl substrate to form a nucleophilic enamine.[1] The chiral pyrrolidine backbone enforces a specific facial attack (Re-face vs Si-face) on the electrophile.[1][2]
In-House Synthesis Protocol (Self-Validating)
If commercial supply is unavailable or cost-prohibitive, the (R)-enantiomer can be synthesized from D-Proline .[1][2] This protocol is preferred over peptide coupling reagents (EDC/HOBt) due to scalability and cost-efficiency.[1][2]
Method: Direct Aminolysis of D-Proline Methyl Ester
Principle: Conversion of the ester to the amide using an excess of methylamine.[1][2] This method avoids racemization if temperature is controlled.
Reagents:
Precursor: D-Proline methyl ester hydrochloride (commercially available or made from D-Proline + SOCl2/MeOH).[1][2]
Reagent: Methylamine (33% in absolute ethanol or 2M in THF).[2]
Extract with DCM (3x), dry over Na2SO4, and concentrate in vacuo (keep bath < 30°C to avoid diketopiperazine formation).
Aminolysis Reaction:
Dissolve the oily residue (D-Proline methyl ester) in Methanol (50 mL) .
Cool to 0°C in an ice bath.
Slowly add Methylamine (33% in EtOH, 5 equivalents) .
Seal the vessel tightly (pressure tube recommended).[1][2]
Stir at Room Temperature for 24–48 hours.
Validation Point: Monitor by TLC (DCM/MeOH 9:1). The ester spot (Rf ~0.[1][2]6) should disappear, replaced by the amide spot (Rf ~0.3).[2]
Work-up & Purification:
Concentrate the reaction mixture in vacuo to remove solvent and excess methylamine.
Purification: The crude product is often pure enough.[1] If yellow/impure, recrystallize from EtOAc/Hexane or perform a short silica plug filtration (eluting with 5% MeOH in DCM).[2]
Quality Control (The "Self-Validating" Step):
Optical Rotation: Measure
.
Expected: Positive value (check solvent conditions, usually
to in EtOH/Benzene).[2] Note: L-Proline derivative is negative.[1][2]
Chiral HPLC: Use a Chiralpak AD-H column (Hexane/IPA 90:10) to confirm >98% ee.
References
PubChem. (2S)-N-methylpyrrolidine-2-carboxamide Compound Summary. National Library of Medicine. [Link][2][3]
An In-depth Technical Guide on the Safety and Handling of N-methylpyrrolidine-2-carboxamide
Abstract This technical guide provides a comprehensive overview of the safety and handling protocols for N-methylpyrrolidine-2-carboxamide (also known as N-methylprolinamide). Designed for researchers, scientists, and pr...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive overview of the safety and handling protocols for N-methylpyrrolidine-2-carboxamide (also known as N-methylprolinamide). Designed for researchers, scientists, and professionals in drug development, this document synthesizes available safety data with field-proven insights derived from structurally similar compounds. Due to the limited specific toxicological data for N-methylpyrrolidine-2-carboxamide, this guide employs a precautionary approach, leveraging extensive data from its structural analogue, N-methyl-2-pyrrolidone (NMP), to inform best practices. The guide covers chemical and physical properties, hazard identification, risk assessment, detailed handling and emergency procedures, and proper storage and disposal methods. Our core objective is to establish a self-validating system of protocols that ensures the highest level of safety and scientific integrity in the laboratory.
Introduction and Scientific Context
N-methylpyrrolidine-2-carboxamide is a derivative of the amino acid proline, a class of molecules widely utilized in pharmaceutical and chemical synthesis.[1] Proline and its derivatives are crucial as asymmetric catalysts and as building blocks in peptide synthesis.[1] Given its structure, N-methylpyrrolidine-2-carboxamide holds potential as a chiral intermediate or a functional component in the development of novel therapeutics.
However, its introduction into the laboratory workflow necessitates a thorough understanding of its potential hazards. Direct, comprehensive toxicological data for N-methylpyrrolidine-2-carboxamide is not yet widely available. Therefore, this guide is built upon a foundational principle of chemical safety: analogue-based risk assessment .
We will draw heavily upon the well-documented safety profile of N-methyl-2-pyrrolidone (NMP), a structurally similar polar aprotic solvent. NMP is a known skin, eye, and respiratory irritant, and notably, is classified as a reproductive toxicant.[2][3] The structural similarity between N-methylpyrrolidine-2-carboxamide and NMP—specifically the shared N-methylpyrrolidine ring—justifies a cautious approach that assumes a comparable hazard profile until specific data proves otherwise. This guide will clearly distinguish between hazards documented for N-methylpyrrolidine-2-carboxamide and those inferred by analogy to NMP.
Chemical and Physical Properties
A foundational element of safe handling is understanding a compound's physical and chemical properties. This data informs storage conditions, potential reactivity, and appropriate emergency responses.
The primary structural difference is the functional group at the 2-position of the pyrrolidine ring: a carboxamide for the target compound versus a ketone for NMP. While this difference results in a solid state at room temperature for N-methylpyrrolidine-2-carboxamide, the shared core structure suggests similar solubility and potential for thermal decomposition products.
Hazard Identification and Toxicology
This section outlines the known and potential health effects of N-methylpyrrolidine-2-carboxamide.
Documented Hazards for N-methylpyrrolidine-2-carboxamide
Based on aggregated GHS (Globally Harmonized System) data submitted to regulatory bodies, N-methylpyrrolidine-2-carboxamide is classified with the following hazards[4][5]:
H302: Harmful if swallowed.
H315: Causes skin irritation.
H318/H319: Causes serious eye damage/irritation.
H335: May cause respiratory irritation.
These classifications indicate that the compound poses significant acute hazards upon direct contact or ingestion. The signal word associated with these classifications is "Danger" or "Warning" .[4][5]
Inferred Hazards by Analogy to N-methyl-2-pyrrolidone (NMP)
The causality behind assuming further hazards stems from the extensive toxicological database for NMP, which is readily absorbed through the skin, and via oral or respiratory exposure.[2]
Reproductive Toxicity: NMP is classified as H360: May damage fertility or the unborn child . It has been shown to cause malformations and fetal effects in animal studies.[2] Given the shared core structure and potential for systemic absorption, N-methylpyrrolidine-2-carboxamide must be treated as a potential reproductive toxicant until proven otherwise. This is a critical consideration for all personnel, especially those of childbearing potential.
Chronic Exposure: Prolonged or repeated skin contact with NMP can lead to dermatitis, including redness, dryness, and blistering.[3][6] Similar effects should be anticipated for N-methylpyrrolidine-2-carboxamide.
Comprehensive Risk Assessment and Mitigation Workflow
A self-validating safety protocol begins with a thorough risk assessment for every experiment. The following workflow is mandatory before any new procedure involving N-methylpyrrolidine-2-carboxamide.
Caption: Figure 1: Risk Assessment Workflow.
Causality of Experimental Choices:
Why a Fume Hood is Mandatory: The documented respiratory irritation (H335) and the high boiling point of the analogue NMP suggest that while the vapor pressure of the solid may be low, heating or aerosolization during handling (e.g., weighing, dissolution) can create an inhalation hazard. A fume hood provides the primary engineering control to prevent this.
Why Specific Gloves are Required: NMP is readily absorbed through the skin.[2] Therefore, gloves must be selected based on their resistance to polar aprotic solvents. Safety data for NMP recommends butyl rubber or laminate gloves.[7] Standard nitrile gloves may offer insufficient protection for prolonged contact. Glove integrity must be checked before each use.
Why Safety Goggles are Essential: The classification as a serious eye irritant/damaging substance (H318/H319) makes chemical splash goggles a non-negotiable requirement.[4][5]
Standard Operating Procedures (SOPs)
Personal Protective Equipment (PPE)
A baseline of PPE is required for any quantity of N-methylpyrrolidine-2-carboxamide:
Eye Protection: Chemical splash goggles meeting ANSI Z87.1 standards.
Hand Protection: Butyl rubber or other NMP-resistant gloves. Gloves must be inspected before use and disposed of after handling or if contamination is suspected.[7]
Body Protection: A flame-resistant lab coat.
Respiratory Protection: Generally not required if work is conducted within a certified chemical fume hood. For large spills or emergencies, a self-contained breathing apparatus is necessary.[8]
Step-by-Step Handling Protocol
Preparation:
Verify that a chemical fume hood is certified and functioning correctly.
Designate a specific area within the hood for the handling of this compound.
Ensure an appropriate chemical spill kit and eye wash/safety shower are accessible.
Assemble all necessary equipment (spatulas, glassware, balances) within the fume hood.
Weighing and Transfer:
Perform all weighing and transfers of the solid compound within the fume hood to contain any dust or particulates.
Use a tared weigh boat or glass container. Avoid creating dust.
Close the primary container immediately after dispensing.
Dissolution and Reaction:
When dissolving the solid, add the solvent to the solid slowly to avoid splashing.
If the process requires heating, use a controlled heating mantle and monitor the reaction to prevent uncontrolled boiling or pressure buildup.
Keep all reaction vessels closed or equipped with a condenser to minimize vapor release.
Post-Handling:
Decontaminate all surfaces within the fume hood with an appropriate solvent (e.g., 70% ethanol) and wipe dry.
Carefully remove gloves using a technique that avoids skin contact with the outer surface and dispose of them in the designated solid chemical waste container.
Wash hands thoroughly with soap and water after exiting the laboratory.[7]
Emergency Procedures
Rapid and correct response to an emergency is critical. All personnel must be familiar with these procedures.
Caption: Figure 2: Emergency Response Protocol.
In Case of Skin Contact: Immediately remove all contaminated clothing.[8] Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical advice if irritation persists.[8]
In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[8] Remove contact lenses if present and easy to do.[8] Immediate ophthalmological attention is required.
In Case of Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[7] If symptoms (like coughing or wheezing) persist, seek medical attention.[3]
In Case of Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[9]
In Case of a Spill: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite).[8] Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[8] For large spills, evacuate the area and contact institutional emergency services.
Storage and Disposal
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents. The storage area should be accessible only to authorized personnel.
Disposal: Dispose of waste N-methylpyrrolidine-2-carboxamide and any contaminated materials in accordance with all applicable federal, state, and local regulations. Do not mix with other waste streams. Contaminated containers should be treated as the product itself.
Conclusion
The safe handling of N-methylpyrrolidine-2-carboxamide requires a proactive and informed approach. While specific toxicological data is limited, the documented acute hazards (skin, eye, respiratory irritation, and oral toxicity) combined with the significant chronic reproductive hazard of its structural analogue, NMP, demand stringent adherence to the protocols outlined in this guide. By implementing these engineering controls, personal protective equipment standards, and emergency procedures, researchers can mitigate risks and maintain a safe and productive laboratory environment. Continuous vigilance and a culture of safety are paramount when working with novel chemical entities.
References
A.G. Layne, Inc. (2016). N-Methylpyrrolidone Safety Data Sheet. Retrieved from [Link]
Carl ROTH GmbH + Co. KG. (2025). Safety Data Sheet: N-Ethyl-2-pyrrolidone. Retrieved from [Link]
LyondellBasell. (n.d.). Global Product Strategy (GPS) Safety Summary N-Methyl-Pyrrolidone. Retrieved from [Link]
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: N-methyl-2-pyrrolidone. Retrieved from [Link]
European Commission, Scientific Committee on Consumer Safety. (2011). Opinion of the Scientific Committee on Consumer Safety on N-methyl-2-pyrrolidone (NMP). Retrieved from [Link]
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: N-Methyl-2-pyrrolidone. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14073003, N-methylpyrrolidine-2-carboxamide. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 111306, L-Prolinamide. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 447554, Prolinamide, D-. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Diastereoselective Synthesis of Highly Functionalized Proline Derivatives. Retrieved from [Link]
ACS Publications. (2024). Sustainable Manufacturing of trans-4-Trifluoromethyl-l-proline via Stereochemical Editing. Retrieved from [Link]
DrugFuture. (n.d.). RTECS NUMBER-TW3582500-Chemical Toxicity Database. Retrieved from [Link]
An In-depth Technical Guide to the Stereoselective Synthesis of N-methyl-L-prolinamide from L-proline Abstract This technical guide provides a comprehensive and scientifically-grounded methodology for the synthesis of N-...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Stereoselective Synthesis of N-methyl-L-prolinamide from L-proline
Abstract
This technical guide provides a comprehensive and scientifically-grounded methodology for the synthesis of N-methyl-L-prolinamide, a chiral molecule of significant interest, starting from the readily available amino acid L-proline.[1] N-methyl-L-prolinamide serves as a valuable building block in medicinal chemistry and as a potent organocatalyst.[1][2][3] The strategic incorporation of an N-methyl group into peptide backbones can increase resistance to proteolysis, enhance membrane permeability, and constrain the peptide backbone into a bioactive conformation.[1][4] This guide focuses on a robust two-step synthetic pathway that prioritizes stereochemical retention and scalability. We will first detail the N-methylation of L-proline via reductive amination, followed by a critical analysis of modern amide bond formation techniques to couple the resulting N-methyl-L-proline with methylamine. Each section provides not only step-by-step protocols but also the underlying chemical principles and causalities that govern the experimental choices, ensuring a reproducible and efficient synthesis.
Strategic Approach: A Retrosynthetic Analysis
The synthesis of N-methyl-L-prolinamide from L-proline requires two primary transformations: the methylation of the secondary amine within the pyrrolidine ring and the formation of an amide bond at the carboxylic acid moiety. A logical retrosynthetic analysis reveals two potential strategic pathways:
Pathway I: N-methylation of L-proline, followed by amidation.
Pathway II: Amidation of L-proline, followed by N-methylation.
While both routes are chemically plausible, Pathway I is generally preferred for its superior control and selectivity. The N-methylation of the L-proline starting material yields a stable, easily purified intermediate, N-methyl-L-proline. The subsequent amidation step can then be performed using a wide array of modern coupling reagents that are specifically designed to minimize racemization of the sensitive α-chiral center.[1][5] Pathway II, conversely, presents a greater challenge in selectively methylating the secondary amine of the pyrrolidine ring without affecting the newly formed primary amide group. Therefore, this guide will focus on the more robust and widely adopted Pathway I.
Caption: Retrosynthetic analysis of N-methyl-L-prolinamide.
Step 1: Synthesis of N-methyl-L-proline via Reductive Amination
The initial step involves the methylation of the secondary amine of L-proline. A highly efficient and clean method for this transformation is reductive amination.[1] This reaction utilizes formaldehyde as the methyl source and a catalyst, such as palladium on charcoal (Pd/C), under a hydrogen atmosphere.[6]
Mechanism Insight: The reaction proceeds through the formation of an intermediate iminium ion upon reaction of the proline amine with formaldehyde. This electrophilic iminium ion is then rapidly and irreversibly reduced by catalytic hydrogenation to yield the N-methylated product. This method is superior to others like the Eschweiler-Clarke reaction as it often proceeds under milder conditions with higher yields and fewer byproducts.
Caption: Mechanism of N-methylation via reductive amination.
Experimental Protocol: N-methylation of L-proline[6]
Reaction Setup: In a suitable hydrogenation vessel, dissolve L-proline (2.0 g, 17.4 mmol) in methanol (20 mL).
Reagent Addition: To this solution, add a 40% aqueous formaldehyde solution (1.4 mL, 19.1 mmol).
Catalyst Addition: Carefully add 10% Palladium on charcoal (Pd/C) catalyst (500 mg) to the solution under an inert atmosphere (e.g., nitrogen or argon).
Hydrogenation: Vigorously stir the resulting slurry under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature overnight.
Work-up and Isolation:
Filter the slurry through a pad of Celite to remove the Pd/C catalyst.
Wash the Celite pad with additional methanol to ensure complete recovery of the product.
Combine the filtrates and concentrate under reduced pressure to yield the crude product.
Purification: The resulting solid can be recrystallized from a methanol/diethyl ether solvent system to afford pure N-methyl-L-proline as fine needles.
The conversion of the carboxylic acid of N-methyl-L-proline to its corresponding N-methylamide is the crucial final step. Direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable and requires high temperatures, which can lead to racemization.[8][9] Therefore, the carboxylic acid must first be "activated" to a more reactive species. We present two field-proven methods for this transformation.
Method A: Direct Amidation with Coupling Reagents
This is the preferred approach in modern organic synthesis due to its mild conditions and high efficiency in preserving stereochemical integrity.[1][5] Coupling reagents, such as carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by methylamine to form the desired amide bond.[1]
Trustworthiness through Self-Validation: The use of EDCI is often accompanied by an additive like hydroxybenzotriazole (HOBt) to suppress side reactions and minimize racemization.[5] The byproduct of the EDCI reaction is a water-soluble urea derivative, which is easily removed during aqueous work-up, simplifying purification.
Technical Guide: Solubility Profile of N-Methylpyrrolidine-2-Carboxamide
This guide provides an in-depth technical analysis of the solubility profile of N-methylpyrrolidine-2-carboxamide , a critical chiral intermediate and organocatalyst.[1][2][3][4][5][6] Executive Summary & Structural Disa...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the solubility profile of N-methylpyrrolidine-2-carboxamide , a critical chiral intermediate and organocatalyst.[1][2][3][4][5][6]
Executive Summary & Structural Disambiguation
N-methylpyrrolidine-2-carboxamide (CAS: 52060-82-9 for the (S)-enantiomer) is a proline derivative widely used in asymmetric organocatalysis and pharmaceutical synthesis.[1][2][3][4][5]
Critical Disambiguation:
Before proceeding, it is vital to distinguish this compound from two chemically distinct entities often confused due to nomenclature similarities:
N-Methyl-2-pyrrolidone (NMP): A common industrial solvent (cyclic amide/lactam).[1][2][3][4][5][6]
1-Methylpyrrolidine-2-carboxamide: An isomer where the methyl group is attached to the ring nitrogen, not the amide nitrogen.[1][2][4][5][6]
Target Molecule Definition:
This guide focuses on the Amide-N-methylated derivative (L-Proline N-methylamide), defined by the structure:
pH-dependent solubility; highly soluble in acidic media (protonation).[1][2][3][4][5][6]
Solubility Landscape
The following data synthesizes experimental observations from organocatalytic workups and predictive Hansen Solubility Parameters (HSP).
Quantitative Solubility Estimates (at 25°C)
Note: Values are categorized based on standard synthetic workup protocols.
Solvent Class
Specific Solvent
Solubility Status
Mechanism of Action
Polar Protic
Water
Miscible / High (>100 mg/mL)
Extensive H-bonding network with amine and amide.[1][2][3][4]
Polar Protic
Methanol / Ethanol
High (>50 mg/mL)
Solvation of polar domains; favorable entropy.[1][3][4][5][6]
Chlorinated
Dichloromethane (DCM)
High (>50 mg/mL)
Dipole-dipole interactions; standard extraction solvent.[1][2][3][4][5][6]
Chlorinated
Chloroform
High
Similar to DCM; favorable interaction with amide dipole.[1][2][3][4][5][6]
Polar Aprotic
DMSO / DMF
High
Strong dipole interactions; often used as reaction media.[1][3][4][5][6]
Ethers
THF
Moderate
Soluble, but less than in alcohols/DCM.[1][2][3][4][5][6]
Ethers
Diethyl Ether
Low (<5 mg/mL)
Used as a precipitant or wash solvent to remove impurities.[1][3][4][5][6]
Esters
Ethyl Acetate
Moderate
Variable; often soluble hot, crystallizes upon cooling.[1][2][3][4][5][6]
Alkanes
Hexane / Heptane
Insoluble (<1 mg/mL)
Lipophilicity mismatch; primary anti-solvent for purification.[3][4][5][6]
Aromatics
Toluene
Low to Moderate
Temperature dependent; low solubility at RT.[1][2][3][4][5][6]
Solvation Mechanism Visualization
The diagram below illustrates the competing forces dictating solubility in different media.
Caption: Interaction map showing the thermodynamic drivers for solubility across solvent classes.
Experimental Protocols for Solubility Determination
To ensure scientific integrity, researchers should not rely solely on literature values. The following Self-Validating Protocol allows for the precise determination of solubility for this specific intermediate.
Method A: Equilibrium Shake-Flask (Gravimetric)
Best for non-UV active solvents or when HPLC is unavailable.[1][2][3][4][5][6] Since the molecule has weak UV absorbance (only end-absorption <210nm), gravimetric analysis is robust.[1][2][3][5][6]
Step-by-Step Workflow:
Preparation: Weigh ~100 mg of N-methylpyrrolidine-2-carboxamide into a 4 mL glass vial.
Solvent Addition: Add the target solvent in 250 µL increments.[1][2][3][4][5][6]
Equilibration: Vortex for 30 seconds, then place in a shaker at 25°C for 24 hours.
Validation Check: If the solid dissolves immediately, add more solid until saturation is visible (undissolved solid remains).[1][2][3][4][5][6]
Filtration: Filter the supernatant using a 0.45 µm PTFE syringe filter (PTFE is resistant to most organic solvents).[1][2][3][5][6]
Quantification:
Pipette exactly 1.0 mL of the clear filtrate into a pre-weighed tare vial.
Evaporate solvent (Rotavap or Nitrogen stream).[1][2][3][5][6]
Dry residue in vacuo (high vacuum) for 4 hours to remove trace solvent.[1][2][3][5][6]
Best for determining solvent systems for recrystallization.[1][3][5][6]
Place 50 mg of solute in a vial.
Add solvent in 50 µL aliquots, vortexing and heating (if testing hot solubility) between additions.
Record the volume (
) required for complete dissolution.[1][2][3][5][6]
Validation: Cool the solution to 0°C. If precipitate forms, the solvent system is viable for recrystallization.[1][2][3][4][5][6]
Applications & Solvent Selection Logic
The solubility profile dictates the operational role of the molecule in synthesis.[1][2][3][4][5][6]
Application Phase
Recommended Solvent
Rationale
Reaction Medium
DCM or Water
High solubility ensures homogeneous catalysis.[1][2][3][4]
Extraction (Workup)
DCM / Chloroform
Partitions efficiently from aqueous phase (pH > 11 to keep amine unprotonated).[1][3][5][6]
Purification (Wash)
Diethyl Ether
Removes non-polar impurities while leaving the polar amide undissolved.[1][3][4][5][6]
Crystallization
Ethyl Acetate / Hexane
Dissolve in minimal hot EtOAc, add Hexane until turbid, cool.[1][2][3][5][6]
Decision Tree for Solvent Selection
Caption: Operational decision tree for selecting solvents based on process stage.[1][2][3][4][5][6]
References
PubChem. (n.d.).[1][2][3][4][5][6][7] (2S)-N-methylpyrrolidine-2-carboxamide (Compound).[1][2][3][4][5][6] National Library of Medicine.[1][2][3][5][6] Retrieved February 7, 2026, from [Link][1][2][3][5][6]
Hansen, C. M. (2007).[1][2][3][5][6] Hansen Solubility Parameters: A User's Handbook (2nd ed.).[1][2][3][5][6] CRC Press.[1][2][3][5][6] (Cited for solubility parameter prediction methodology).
Safeguarding Integrity: A Technical Guide to the Stability and Storage of N-methylpyrrolidine-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides an in-depth technical overview of the critical parameters governing the chemical stability o...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides an in-depth technical overview of the critical parameters governing the chemical stability of N-methylpyrrolidine-2-carboxamide. As a key building block in contemporary drug development, understanding its degradation pathways and optimal storage conditions is paramount to ensuring its purity, efficacy, and safety in research and pharmaceutical applications. This document moves beyond a simple recitation of facts to provide a foundational understanding of the underlying chemical principles, empowering researchers to make informed decisions in their handling and experimental design.
Unveiling the Molecule: Physicochemical Properties of N-methylpyrrolidine-2-carboxamide
N-methylpyrrolidine-2-carboxamide, a derivative of the amino acid proline, possesses a unique structural architecture that dictates its chemical behavior. The molecule integrates a five-membered pyrrolidine ring, a tertiary amine, and a secondary amide functional group. This combination of features results in a polar, and likely hygroscopic, compound.
Hygroscopic, susceptible to hydrolysis and oxidation
General chemical principles
The presence of the amide and the tertiary amine within the pyrrolidine ring are the primary sites of potential chemical instability. The N-methyl group on the amide is known to confer a degree of steric hindrance, which can enhance stability against proteolytic degradation.[3]
Deconstructing Degradation: Potential Pathways and Their Mechanisms
Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a molecule.[4] These studies expose the compound to stress conditions more severe than those it would encounter during routine handling and storage.[5] For N-methylpyrrolidine-2-carboxamide, the primary degradation pathways of concern are hydrolysis, oxidation, and, to a lesser extent, photolysis and thermolysis.
Hydrolytic Degradation: The Vulnerability of the Amide Bond
The amide bond in N-methylpyrrolidine-2-carboxamide is susceptible to cleavage through hydrolysis, a reaction that can be catalyzed by both acidic and basic conditions.[6][7]
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to yield N-methylproline and methylamine.[6]
Base-Catalyzed Hydrolysis: In the presence of a strong base, the hydroxide ion directly attacks the carbonyl carbon of the amide, forming a tetrahedral intermediate. This intermediate then expels the N-methylamine anion, which is subsequently protonated by the solvent to yield N-methylproline (as its carboxylate salt) and methylamine.[6][7]
The kinetics of hydrolysis for N-substituted amides are pH-dependent, with increased rates at both low and high pH.[3]
Caption: Proposed hydrolytic degradation pathways for N-methylpyrrolidine-2-carboxamide.
Oxidative Degradation: A Focus on the Pyrrolidine Ring and Tertiary Amine
The pyrrolidine ring and the tertiary amine are potential sites for oxidative degradation. Proline residues in peptides are known to be susceptible to oxidation, which can lead to ring-opening or other modifications.[8]
N-Oxidation: The tertiary nitrogen of the pyrrolidine ring can be oxidized to form an N-oxide. This is a common metabolic pathway for tertiary amines and can be induced by strong oxidizing agents.[9]
Ring Oxidation: The carbon atoms of the pyrrolidine ring, particularly those adjacent to the nitrogen, can be hydroxylated or further oxidized, potentially leading to ring cleavage.[10]
Oxidative stress can be induced using reagents such as hydrogen peroxide.
While generally less reactive than hydrolysis and oxidation, exposure to high-energy light or elevated temperatures can also induce degradation.
Photodegradation: UV light can provide the energy to initiate free-radical reactions, potentially leading to a variety of degradation products. Photostability studies are crucial to determine the need for light-protective packaging.
Thermal Degradation: At elevated temperatures, amides can undergo decomposition. For some polyamides, thermal degradation can lead to the formation of smaller molecules like carbon dioxide and hydrocarbons.[11]
A Framework for Stability Assessment: Forced Degradation Protocol
A robust forced degradation study is the cornerstone of understanding a compound's stability profile.[4] The following protocol outlines a systematic approach to evaluating the stability of N-methylpyrrolidine-2-carboxamide.
Objective: To identify the potential degradation products of N-methylpyrrolidine-2-carboxamide under various stress conditions and to develop a stability-indicating analytical method.
Materials:
N-methylpyrrolidine-2-carboxamide
Hydrochloric acid (HCl), 0.1 M and 1 M
Sodium hydroxide (NaOH), 0.1 M and 1 M
Hydrogen peroxide (H₂O₂), 3% and 30%
HPLC-grade water, acetonitrile, and methanol
pH meter
HPLC system with UV and Mass Spectrometry (MS) detectors
Photostability chamber
Oven
Experimental Workflow:
Caption: General workflow for forced degradation studies.
Step-by-Step Methodology:
Preparation of Stock Solution: Prepare a stock solution of N-methylpyrrolidine-2-carboxamide in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.
Acidic Hydrolysis:
Mix equal volumes of the stock solution with 0.1 M HCl and 1 M HCl in separate vials.
Heat the solutions at 60°C for 24 and 48 hours.
At each time point, withdraw an aliquot, neutralize with an equivalent amount of NaOH, and dilute with the mobile phase for analysis.
Basic Hydrolysis:
Mix equal volumes of the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials.
Maintain the solutions at room temperature for 24 and 48 hours.
At each time point, withdraw an aliquot, neutralize with an equivalent amount of HCl, and dilute with the mobile phase for analysis.
Oxidative Degradation:
Mix equal volumes of the stock solution with 3% H₂O₂ and 30% H₂O₂ in separate vials.
Keep the solutions at room temperature for 24 and 48 hours, protected from light.
At each time point, withdraw an aliquot and dilute with the mobile phase for analysis.
Thermal Degradation:
Place a solid sample of N-methylpyrrolidine-2-carboxamide in an oven at 80°C for 7 days.
Also, heat a solution of the compound at 60°C for 48 hours.
Prepare solutions of the stressed solid and dilute the stressed solution for analysis.
Photolytic Degradation:
Expose a solid sample and a solution of N-methylpyrrolidine-2-carboxamide to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.
A control sample should be kept in the dark under the same temperature conditions.
Prepare solutions of the stressed solid and dilute the stressed solution for analysis.
Analysis: Analyze all samples using a validated stability-indicating HPLC-UV/MS method (see Section 4).
Data Interpretation:
Compare the chromatograms of the stressed samples with that of an unstressed control.
Identify and quantify any degradation products.
Use the MS data to propose structures for the degradation products.
Determine the percentage of degradation in each condition.
The Analytical Approach: A Stability-Indicating HPLC-UV/MS Method
A validated stability-indicating analytical method is crucial for accurately quantifying the parent compound and separating it from any potential degradation products.[12] A reverse-phase HPLC method coupled with UV and MS detection is recommended.
Proposed HPLC-UV/MS Method:
Parameter
Recommended Condition
Rationale
Column
C18, 250 mm x 4.6 mm, 5 µm
Provides good retention and separation of polar and non-polar compounds.
Mobile Phase A
0.1% Formic Acid in Water
Provides good peak shape for amines and is MS-compatible.
Mobile Phase B
Acetonitrile or Methanol
Common organic modifiers for reverse-phase chromatography.
Gradient Elution
Start with a low percentage of B, gradually increasing to elute more hydrophobic compounds.
To ensure separation of the polar parent compound from potentially less polar degradation products.
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column.
Column Temperature
30°C
To ensure reproducible retention times.
Injection Volume
10 µL
A typical injection volume.
UV Detection
210 nm
Amides typically have a UV absorbance at lower wavelengths.
MS Detector
Electrospray Ionization (ESI) in positive mode
To confirm the identity of the parent peak and to aid in the structural elucidation of degradation products.
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[13]
Best Practices for Storage and Handling
Based on the chemical nature of N-methylpyrrolidine-2-carboxamide and general principles for handling hygroscopic and potentially reactive compounds, the following storage and handling procedures are recommended:
Recommended Storage Conditions:
Parameter
Recommendation
Rationale
Temperature
Store in a cool, dry place (2-8°C recommended for long-term storage).
To minimize the rate of potential degradation reactions.
Humidity
Store in a desiccator or a controlled low-humidity environment.
The compound is likely hygroscopic; moisture can promote hydrolysis.[14]
Atmosphere
Store under an inert atmosphere (e.g., argon or nitrogen).
To prevent oxidative degradation.
Light
Store in a light-resistant container.
To prevent photolytic degradation.
Container
Use a tightly sealed, inert container (e.g., amber glass vial with a PTFE-lined cap).
To protect from moisture, air, and light.
Handling Precautions:
Handle in a well-ventilated area or a fume hood.
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Avoid inhalation of dust or vapors.
Avoid contact with skin and eyes.
Minimize exposure to ambient air and moisture when handling.
Conclusion: A Proactive Approach to Stability
A thorough understanding of the stability of N-methylpyrrolidine-2-carboxamide is not merely an academic exercise; it is a fundamental requirement for its successful application in research and development. By proactively investigating its degradation pathways through forced degradation studies and implementing appropriate storage and handling procedures, researchers can ensure the integrity of their starting materials, the reliability of their experimental results, and the ultimate safety and efficacy of the novel therapeutics they are developing. This guide provides a robust framework for achieving these critical objectives.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 14073003, N-methylpyrrolidine-2-carboxamide" PubChem, [Link].
Chemistry LibreTexts. "24.4: Hydrolysis of Amides" Chemistry LibreTexts, 2021, [Link].
Study Force. "Hydrolysis of Amides" YouTube, 2019, [Link].
Fini, A., et al. "Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides." Journal of the Chemical Society, Perkin Transactions 2, 1997, pp. 249-253, [Link].
Bo, L., et al. "Kinetics and mechanism of N-substituted amide hydrolysis inhigh-temperature water." Industrial & Engineering Chemistry Research, vol. 42, no. 2, 2003, pp. 284-290, [Link].
Phadke, D. S., et al. "Physiologically-Relevant Oxidative Degradation of Oligo(proline)-Crosslinked Polymeric Scaffolds." ACS applied materials & interfaces, vol. 9, no. 3, 2017, pp. 2264-2274, [Link].
Silva, M. M., et al. "A Study on the Thermal Degradation of an Acrylamide and 2-Acrylamido-2-Methylpropanesulfonic Acid Copolymer at High Temperatures." Polymers, vol. 15, no. 12, 2023, p. 2697, [Link].
Bajaj, S., et al. "Development of forced degradation and stability indicating studies of drugs—A review." International Journal of Applied Pharmaceutics, vol. 10, no. 4, 2018, pp. 1-8, [Link].
Journal of Drug Delivery and Therapeutics. "Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's." Journal of Drug Delivery and Therapeutics, vol. 10, no. 2-s, 2020, pp. 132-139, [Link].
International Journal of Creative Research Thoughts. "Stability Indicating Assay Method." IJCRT, vol. 11, no. 10, 2023, [Link].
Patel, P. N., et al. "Development and validation of a Stability- indicating Reversed-Phase High Performance Liquid Chromatography Method for assay of Prothionamide." Journal of Pharmaceutical Science and Bioscientific Research, vol. 3, no. 2, 2013, pp. 53-59, [Link].
Reddy, B. C. G., et al. "Quantification of potential impurities by a stability indicating UV-HPLC method in niacinamide active pharmaceutical ingredient." Journal of pharmaceutical and biomedical analysis, vol. 62, 2012, pp. 199-205, [Link].
Container Handbook. "13.2.1 Classification of goods according to moisture behavior." Container Handbook, [Link].
Lee, J. Y., et al. "Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals." Pharmaceutics, vol. 14, no. 8, 2022, p. 1648, [Link].
The Role of (S)-N-Methylpyrrolidine-2-carboxamide in Asymmetric Synthesis: A Guide for Researchers
Introduction: Harnessing the Power of Proline-Derived Organocatalysts In the landscape of modern synthetic chemistry, the quest for efficient and selective methods to construct chiral molecules remains a paramount object...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Harnessing the Power of Proline-Derived Organocatalysts
In the landscape of modern synthetic chemistry, the quest for efficient and selective methods to construct chiral molecules remains a paramount objective. Organocatalysis, the use of small organic molecules to accelerate chemical transformations, has emerged as a powerful third pillar alongside traditional metal and enzymatic catalysis. Within this field, proline and its derivatives have carved a significant niche, offering a versatile and often environmentally benign approach to asymmetric synthesis. This application note delves into the utility of a specific proline derivative, (S)-N-methylpyrrolidine-2-carboxamide, also known as (S)-N-methylprolinamide, as a chiral organocatalyst. We will explore its application in key carbon-carbon bond-forming reactions, provide detailed experimental protocols, and elucidate the mechanistic underpinnings that govern its stereochemical control.
Derived from the naturally occurring amino acid L-proline, (S)-N-methylpyrrolidine-2-carboxamide offers a unique combination of a secondary amine for enamine formation and an amide moiety capable of directing stereochemistry through hydrogen bonding. This dual functionality makes it an effective catalyst for a range of asymmetric transformations, most notably the aldol and Michael addition reactions. Its straightforward synthesis from a readily available chiral precursor adds to its appeal for both academic research and industrial drug development.
Core Principle: The Enamine Catalytic Cycle
The catalytic prowess of (S)-N-methylpyrrolidine-2-carboxamide in reactions involving carbonyl compounds is rooted in the formation of a transient enamine intermediate. The secondary amine of the pyrrolidine ring reacts with a ketone or aldehyde donor to form a nucleophilic enamine. This enamine then attacks an electrophilic acceptor in a stereocontrolled manner, guided by the chiral environment of the catalyst. The amide group plays a crucial role in this stereodifferentiation by forming hydrogen bonds with the electrophile, effectively locking it into a specific orientation in the transition state. Subsequent hydrolysis of the resulting iminium ion regenerates the catalyst and releases the chiral product, thus completing the catalytic cycle.
Caption: General enamine catalytic cycle for prolinamide-catalyzed reactions.
Application 1: The Asymmetric Aldol Reaction
The asymmetric aldol reaction is a cornerstone of organic synthesis, enabling the stereoselective formation of β-hydroxy carbonyl compounds, which are prevalent motifs in many natural products and pharmaceuticals. (S)-N-Methylpyrrolidine-2-carboxamide has proven to be an effective catalyst for the direct asymmetric aldol reaction between ketones and aldehydes.
Mechanistic Insight
In the transition state of the aldol reaction, the amide proton of the catalyst forms a hydrogen bond with the oxygen atom of the aldehyde. This interaction, coupled with the steric hindrance imposed by the pyrrolidine ring, directs the enamine to attack one specific face of the aldehyde, leading to the preferential formation of one enantiomer of the aldol product.
Caption: Simplified transition state model for the aldol reaction.
Performance Data
The efficacy of (S)-N-alkyl-pyrrolidine-2-carboxamides in the asymmetric aldol reaction between acetone and 4-nitrobenzaldehyde has been documented. While extensive data for the N-methyl derivative is dispersed, related studies provide a strong indication of its catalytic potential.
Detailed Protocol: Asymmetric Aldol Reaction of Acetone and 4-Nitrobenzaldehyde
This protocol describes a general procedure for the asymmetric aldol reaction catalyzed by (S)-N-methylpyrrolidine-2-carboxamide.
Materials:
(S)-N-methylpyrrolidine-2-carboxamide (20 mol%)
4-Nitrobenzaldehyde (1.0 mmol)
Acetone (anhydrous, serves as reactant and solvent)
Dichloromethane (DCM, for workup)
Saturated aqueous NH₄Cl solution
Anhydrous MgSO₄
Silica gel for column chromatography
Procedure:
To a stirred solution of 4-nitrobenzaldehyde (1.0 mmol, 151.1 mg) in anhydrous acetone (5.0 mL), add (S)-N-methylpyrrolidine-2-carboxamide (0.2 mmol, 25.6 mg).
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl (10 mL).
Extract the aqueous layer with dichloromethane (3 x 15 mL).
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous MgSO₄.
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired β-hydroxy ketone, (R)-4-hydroxy-4-(4-nitrophenyl)butan-2-one.
Determine the enantiomeric excess of the purified product by chiral High-Performance Liquid Chromatography (HPLC) analysis.[3]
Application 2: The Asymmetric Michael Addition
The asymmetric Michael addition is a powerful method for the enantioselective formation of carbon-carbon bonds in a 1,4-fashion. Proline-derived organocatalysts, including (S)-N-methylpyrrolidine-2-carboxamide, are effective in catalyzing the addition of ketones to α,β-unsaturated acceptors like nitroolefins.[4]
Mechanistic Consideration
Similar to the aldol reaction, the stereochemical outcome of the Michael addition is governed by a hydrogen-bonding interaction between the amide proton of the catalyst and the nitro group of the acceptor. This interaction orients the nitroolefin for a facial-selective attack by the enamine intermediate.
Caption: Experimental workflow for the asymmetric Michael addition.
Performance Data
While specific data for (S)-N-methylpyrrolidine-2-carboxamide in the Michael addition is not extensively tabulated in a single source, related prolinamide catalysts have demonstrated excellent performance in the addition of ketones to nitroolefins, often achieving high yields and stereoselectivities.[5]
(Data for a highly efficient pyrrolidinyl-oxazole-carboxamide catalyst, representative of prolinamide performance)
Detailed Protocol: Asymmetric Michael Addition of Cyclohexanone to trans-β-Nitrostyrene
This protocol provides a general method for conducting an asymmetric Michael addition using an (S)-N-alkyl-pyrrolidine-2-carboxamide catalyst.
Materials:
(S)-N-methylpyrrolidine-2-carboxamide (10 mol%)
trans-β-Nitrostyrene (0.5 mmol)
Cyclohexanone (2.0 mmol)
Toluene (anhydrous)
Saturated aqueous NH₄Cl solution
Anhydrous Na₂SO₄
Silica gel for column chromatography
Procedure:
To a solution of trans-β-nitrostyrene (0.5 mmol, 74.6 mg) in anhydrous toluene (1.0 mL) in a flame-dried flask, add (S)-N-methylpyrrolidine-2-carboxamide (0.05 mmol, 6.4 mg).
Add cyclohexanone (2.0 mmol, 0.21 mL) to the mixture.
Stir the reaction at room temperature for 24-72 hours, monitoring by TLC.
After completion, quench the reaction with a saturated aqueous solution of NH₄Cl (5 mL).
Extract the mixture with ethyl acetate (3 x 10 mL).
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the Michael adduct.
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
Synthesis of (S)-N-Methylpyrrolidine-2-carboxamide
A straightforward synthesis of (S)-N-methylpyrrolidine-2-carboxamide can be achieved from L-proline via a two-step process involving esterification followed by amidation.[6]
Protocol: Synthesis of (S)-N-Methylpyrrolidine-2-carboxamide
Step 1: Esterification of L-Proline
Suspend L-proline (10.0 g, 86.9 mmol) in methanol (100 mL).
Cool the suspension to 0 °C in an ice bath.
Slowly add thionyl chloride (9.5 mL, 130.3 mmol) dropwise while maintaining the temperature below 10 °C.
After the addition is complete, remove the ice bath and stir the mixture at room temperature overnight.
Remove the solvent under reduced pressure to obtain L-proline methyl ester hydrochloride as a white solid.
Step 2: Amidation of L-Proline Methyl Ester
Dissolve the L-proline methyl ester hydrochloride from the previous step in a saturated solution of methylamine in methanol (or an aqueous solution of methylamine).
Stir the solution at room temperature for 24 hours.
Remove the solvent under reduced pressure.
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield (S)-N-methylpyrrolidine-2-carboxamide, which can be further purified by chromatography if necessary.
Conclusion: A Versatile Tool for Asymmetric Synthesis
(S)-N-Methylpyrrolidine-2-carboxamide stands as a testament to the power and versatility of proline-derived organocatalysts. Its ease of synthesis, coupled with its ability to effectively catalyze key asymmetric carbon-carbon bond-forming reactions, makes it a valuable tool for researchers in both academic and industrial settings. The predictable stereochemical outcomes, governed by the principles of enamine catalysis and hydrogen-bond-directed transition states, allow for the rational design of synthetic routes to complex chiral molecules. As the field of organocatalysis continues to evolve, the utility of robust and reliable catalysts like (S)-N-methylpyrrolidine-2-carboxamide will undoubtedly continue to expand, enabling further innovations in the art of asymmetric synthesis.
References
Tang, Z., Jiang, F., Yu, L.-T., Cui, X., Gong, L.-Z., Mi, A.-Q., Jiang, Y.-Z., & Wu, Y.-D. (2004). Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives. Proceedings of the National Academy of Sciences of the United States of America, 101(46), 16389–16394. [Link]
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Elmekawy, A. A., Sweeney, J. B., & Brown, D. R. (2014). Supplementary information: Efficient synthesis of supported proline catalysts for asymmetric aldol reaction. The Royal Society of Chemistry. [Link]
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Kamal, A., Sathish, M., Srinivasulu, V., Chetna, J., Shekar, K. C., Nekkanti, S., Tangella, Y., & Shankaraiah, N. (2014). Asymmetric Michael addition of ketones to nitroolefins: pyrrolidinyl-oxazole-carboxamides as new efficient organocatalysts. Organic & Biomolecular Chemistry, 12(40), 8008–8018. [Link]
A kind of synthetic method of L prolineamides. (2018).
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Villar, M. (2019). Organocatalytic synthesis of an enantioselective aldol product using (S)-methyl prolinamide. ResearchGate. [Link]
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Almasi, D., Alonso, D. A., & Nájera, C. (2017). Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. Molecules, 22(6), 895. [Link]
The Versatile Role of N-methylpyrrolidine-2-carboxamide in Modern Pharmaceutical Synthesis
Introduction: In the intricate landscape of pharmaceutical synthesis, the demand for chiral molecules of high enantiopurity is paramount. The biological activity of a drug is often intrinsically linked to its specific st...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: In the intricate landscape of pharmaceutical synthesis, the demand for chiral molecules of high enantiopurity is paramount. The biological activity of a drug is often intrinsically linked to its specific stereochemistry. N-methylpyrrolidine-2-carboxamide, a derivative of the naturally occurring amino acid L-proline, has emerged as a powerful and versatile tool for medicinal chemists and drug development professionals. Its unique structural features, including a chiral center, a secondary amine within a rigid pyrrolidine ring, and a coordinating carboxamide group, make it a valuable asset in asymmetric synthesis.
This technical guide provides an in-depth exploration of the applications of N-methylpyrrolidine-2-carboxamide and its derivatives in pharmaceutical synthesis. We will delve into its utility as a chiral building block for active pharmaceutical ingredients (APIs), its function as a highly effective organocatalyst, and its role as a chiral ligand in metal-catalyzed transformations. This document is intended to serve as a practical resource for researchers and scientists, offering not only theoretical insights but also detailed experimental protocols to facilitate the implementation of these methodologies in the laboratory.
Section 1: N-methylpyrrolidine-2-carboxamide as a Chiral Building Block
The inherent chirality of N-methylpyrrolidine-2-carboxamide makes it an excellent starting material or intermediate for the synthesis of complex chiral drug molecules. Its rigid pyrrolidine scaffold can be strategically incorporated into the final API to impart specific conformational constraints, which can be crucial for binding to biological targets.
Synthesis of Vildagliptin Intermediate
A prominent example of the application of a closely related prolinamide is in the synthesis of Vildagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. L-prolinamide serves as a key precursor for a crucial intermediate in the industrial synthesis of this drug.[1] The following protocol outlines the preparation of (S)-1-(2-chloroacetyl)pyrrolidine-2-amide, a key Vildagliptin intermediate, from L-prolinamide.[2]
Protocol 1: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-amide
Objective: To synthesize a key intermediate for Vildagliptin from L-prolinamide.
Materials:
L-prolinamide
Tetrahydrofuran (THF)
Propylene oxide
Chloroacetyl chloride
Procedure:
Add L-prolinamide to a suitable reaction vessel containing THF.
Stir and gently heat the mixture to dissolve the L-prolinamide completely.
Cool the resulting solution.
Add propylene oxide to the solution, which acts as an acid-binding agent.
While stirring, slowly add chloroacetyl chloride dropwise to the reaction mixture.
After the addition is complete, allow the condensation reaction to proceed.
Adjust the temperature as needed and maintain it to ensure the reaction goes to completion.
Upon completion of the reaction, a solid product will precipitate.
Filter the solid product and wash the filter residue with a suitable solvent.
Dry the collected solid to obtain (S)-1-(2-chloroacetyl)pyrrolidine-2-amide.[2]
Expected Outcome: This straightforward and high-yielding process produces the desired intermediate with high purity, suitable for subsequent steps in the synthesis of Vildagliptin. The use of propylene oxide simplifies the work-up by avoiding aqueous washes to remove inorganic bases.[2]
Section 2: N-methylpyrrolidine-2-carboxamide Derivatives as Organocatalysts
The field of asymmetric organocatalysis has revolutionized the synthesis of chiral molecules, offering a metal-free and often more environmentally benign alternative to traditional methods. Prolinamides, including N-methylpyrrolidine-2-carboxamide and its derivatives, have proven to be highly effective organocatalysts for a variety of asymmetric transformations.
The catalytic activity of these molecules stems from their ability to act as bifunctional catalysts. The secondary amine of the pyrrolidine ring reacts with a carbonyl compound (a ketone or aldehyde) to form a nucleophilic enamine intermediate. Simultaneously, the amide proton can act as a hydrogen bond donor, activating the electrophile and directing its approach, thus controlling the stereochemical outcome of the reaction.[3][4]
Figure 1: General mechanism of a prolinamide-catalyzed asymmetric aldol reaction.
Asymmetric Aldol Reaction
The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. Prolinamide derivatives catalyze the direct aldol reaction between ketones and aldehydes to produce chiral β-hydroxy ketones with high enantioselectivity.
Objective: To synthesize a chiral β-hydroxy ketone via an asymmetric aldol reaction.
Materials:
Aldehyde (e.g., 4-nitrobenzaldehyde)
Ketone (e.g., acetone, serving as both reactant and solvent)
(S)-N-aryl or alkyl-pyrrolidine-2-carboxamide catalyst (10-20 mol%)
Saturated aqueous ammonium chloride solution
Ethyl acetate
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Hexane and ethyl acetate for elution
Procedure:
Reaction Setup: To a reaction vessel containing the ketone (e.g., 1 mL of anhydrous acetone), add the aldehyde (0.5 mmol) and the prolinamide catalyst (20 mol%).[3]
Reaction Conditions: Stir the reaction mixture at the desired temperature (e.g., -25 °C) for 24-48 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[3]
Work-up:
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.[3][5]
Extract the aqueous layer with ethyl acetate (e.g., 3 x 10 mL).[5]
Combine the organic layers and wash with brine.[3]
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[3][5]
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate (e.g., 3:1) as the eluent to obtain the pure aldol product.[3][5]
The asymmetric Michael addition is another crucial C-C bond-forming reaction that allows for the stereoselective formation of 1,5-dicarbonyl compounds and other valuable chiral building blocks. Prolinamide-based organocatalysts are effective in promoting the addition of ketones to nitroolefins.
Figure 2: Experimental workflow for a prolinamide-catalyzed asymmetric Michael addition.
Protocol 3: Prolinamide-Catalyzed Asymmetric Michael Addition
Objective: To synthesize a chiral γ-nitro ketone via an asymmetric Michael addition.
Reaction Setup: In a reaction vial, dissolve the nitroolefin (1.0 equiv) and the prolinamide catalyst (0.1 equiv) in the chosen solvent.
Add the ketone (2.0 equiv) to the mixture.
Reaction Conditions: Stir the reaction mixture at room temperature for the time indicated by TLC analysis until the starting material is consumed.
Work-up:
Quench the reaction with saturated aqueous ammonium chloride.
Extract the mixture with ethyl acetate.
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
Filter and concentrate the solution under reduced pressure.
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
Asymmetric Mannich Reaction
The asymmetric Mannich reaction is a three-component reaction involving an aldehyde, an amine, and a ketone, which yields chiral β-amino carbonyl compounds. These products are of significant interest in pharmaceutical synthesis due to their prevalence in natural products and drug molecules. Prolinamide catalysts facilitate this reaction with high diastereo- and enantioselectivity.[4] The mechanism is analogous to the aldol reaction, where the enamine intermediate attacks an in situ-formed imine.[6]
Reaction Setup: To a solution of the aldehyde (1.0 equiv) and amine (1.1 equiv) in the solvent, add the ketone (2.0 equiv) and the prolinamide catalyst.
Reaction Conditions: Stir the mixture at room temperature and monitor by TLC.
Work-up:
Upon completion, add 1 M HCl to the reaction mixture.
Wash the aqueous layer with ethyl acetate to remove unreacted starting materials.
Basify the aqueous layer with saturated aqueous sodium bicarbonate.
Extract the product with ethyl acetate.
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
Purification: Concentrate the organic phase and purify the crude product by flash column chromatography.
Section 3: N-methylpyrrolidine-2-carboxamide Derivatives as Chiral Ligands
In addition to their role in organocatalysis, N-methylpyrrolidine-2-carboxamide and its derivatives can also serve as chiral ligands in transition metal-catalyzed asymmetric reactions. The nitrogen and oxygen atoms of the carboxamide group, along with the pyrrolidine nitrogen, can coordinate to a metal center, creating a chiral environment that influences the stereochemical outcome of the reaction. While this application is less documented than their use as organocatalysts, it represents a promising area for further research and development in pharmaceutical synthesis.
Safety and Handling
N-methylpyrrolidine-2-carboxamide is harmful if swallowed and may cause skin and serious eye irritation, as well as respiratory irritation.[7] It is essential to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact with skin or eyes, rinse immediately with plenty of water.
Conclusion
N-methylpyrrolidine-2-carboxamide and its prolinamide derivatives are undeniably valuable tools in the arsenal of the modern pharmaceutical chemist. Their utility as chiral building blocks provides a direct route to enantiomerically pure drug molecules. Furthermore, their efficacy as organocatalysts in a range of asymmetric transformations, including aldol, Michael, and Mannich reactions, offers a robust and often more sustainable approach to the synthesis of chiral intermediates. The detailed protocols provided in this guide are intended to empower researchers to harness the full potential of these versatile compounds in their drug discovery and development endeavors. As research in this area continues to evolve, the applications of N-methylpyrrolidine-2-carboxamide in pharmaceutical synthesis are poised to expand even further.
References
CN110590632A - Preparation method of vildagliptin intermediate - Google P
Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - NIH. (URL: [Link])
Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives - PMC - NIH. (URL: [Link])
CN102432616B - Method for preparing L-prolinamide and intermediate thereof - Google P
10.1: Chiral Proline Based Reactions - Chemistry LibreTexts. (URL: [Link])
Application Notes & Protocols for N-Methylpyrrolidine-2-Carboxamide Mediated Reactions
An in-depth guide for researchers, scientists, and drug development professionals. Abstract N-methylpyrrolidine-2-carboxamide, a chiral derivative of the amino acid L-proline, has emerged as a versatile and powerful scaf...
Author: BenchChem Technical Support Team. Date: February 2026
An in-depth guide for researchers, scientists, and drug development professionals.
Abstract
N-methylpyrrolidine-2-carboxamide, a chiral derivative of the amino acid L-proline, has emerged as a versatile and powerful scaffold in modern synthetic organic chemistry. Its unique structural features, combining a rigid pyrrolidine ring with a coordinating carboxamide group, make it an effective component in catalysis, particularly in asymmetric synthesis and cross-coupling reactions. This document provides a comprehensive overview of its applications, focusing on its role as a ligand in copper-catalyzed reactions. We will delve into the mechanistic rationale behind its efficacy, provide a detailed, field-tested protocol for a representative N-arylation reaction, and outline the necessary safety and handling procedures.
Introduction: The Scientific Rationale for N-Methylpyrrolidine-2-Carboxamide
N-methylpyrrolidine-2-carboxamide, particularly the (S)-enantiomer derived from natural L-proline, is a valuable molecule in the chemist's toolkit.[1][2] Its utility stems from a combination of steric and electronic properties inherent to its structure.
Chiral Scaffolding: The pyrrolidine ring provides a rigid, stereochemically defined backbone. This is fundamental to its application in asymmetric synthesis, where the ligand's chirality is transferred to the products of a reaction, enabling the selective formation of one enantiomer over another.[2][3]
Bidentate Ligation: The molecule can act as a bidentate ligand, coordinating to a metal center through both the nitrogen atom of the pyrrolidine ring and the oxygen atom of the carboxamide group. This chelation effect enhances the stability and modulates the reactivity of the metal catalyst.
Tunable Properties: The amide nitrogen can be substituted with various groups, allowing for fine-tuning of the ligand's steric and electronic properties to optimize a specific chemical transformation.[2]
Due to these features, (S)-N-methylpyrrolidine-2-carboxamide and its derivatives have proven to be highly effective in a range of transformations, including Michael additions and copper-catalyzed cross-coupling reactions.[4][5]
General Synthetic Strategy
While commercially available, understanding the synthesis of N-methylpyrrolidine-2-carboxamide provides context for its application. It is typically prepared from its parent amino acid, L-proline, via a standard amide coupling reaction. This involves activating the carboxylic acid of N-methylated proline and then reacting it with methylamine. This straightforward synthesis from a readily available chiral pool starting material makes it an accessible and cost-effective choice for catalytic applications.[6]
Core Application: Ligand in Copper-Catalyzed N-Arylation (Goldberg Reaction)
One of the most effective applications of N-methylpyrrolidine-2-carboxamide is as a supporting ligand in copper-catalyzed N-arylation reactions, also known as the Goldberg reaction. This transformation is crucial for the synthesis of N-arylamides, a common motif in pharmaceuticals and agrochemicals.
The challenge in these reactions is often the harsh conditions required, such as high temperatures and the use of stoichiometric amounts of copper. The introduction of (S)-N-methylpyrrolidine-2-carboxylate as a ligand has been shown to facilitate these reactions under milder conditions with lower catalyst loading.[5]
Mechanistic Role of the Ligand
The ligand plays a multifaceted role in the catalytic cycle. It is believed to coordinate to the copper(I) center, increasing its solubility and preventing catalyst deactivation through aggregation. Furthermore, the ligand's electronic properties modulate the redox potential of the copper center, facilitating the key steps of oxidative addition of the aryl halide and reductive elimination of the N-arylamide product.
Caption: Proposed catalytic cycle for copper-catalyzed N-arylation.
Detailed Experimental Protocol: Copper-Catalyzed N-Arylation of Benzamide with Iodobenzene
This protocol describes a representative Goldberg-type N-arylation using (S)-N-methylpyrrolidine-2-carboxylate as the ligand.[5] It is designed to be a self-validating system, with clear steps and checkpoints.
Advanced Protocol: Synthesis and Organocatalytic Applications of N-Methylpyrrolidine-2-carboxamide
Executive Summary & Scientific Rationale N-methylpyrrolidine-2-carboxamide (also known as L-proline N-methylamide ) is a pivotal chiral scaffold in asymmetric synthesis.[1][2] While L-proline itself is a versatile organo...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scientific Rationale
N-methylpyrrolidine-2-carboxamide (also known as L-proline N-methylamide ) is a pivotal chiral scaffold in asymmetric synthesis.[1][2] While L-proline itself is a versatile organocatalyst, its low solubility in non-polar organic solvents limits its utility.[1][2] The N-methylamide derivative solves this by increasing lipophilicity while retaining the secondary amine and amide functionality required for the "enamine-iminium" activation cycle.[1]
Key Experimental Advantages:
Solubility Profile: Unlike L-proline, this amide dissolves readily in DCM, THF, and Toluene, allowing for wider solvent screening in catalysis.[1][2]
Hydrogen Bonding: The amide proton (
) acts as a hydrogen-bond donor, stabilizing the transition state in aldol reactions (Zimmerman-Traxler model) more effectively than the carboxylic acid in certain aprotic environments.[1]
Atom Economy: It serves as a highly efficient, metal-free catalyst for C-C bond formation.[1][2]
Protocol A: Synthesis of N-Methylpyrrolidine-2-carboxamide[1][2]
Objective: Synthesize high-purity (>98% ee) catalyst from L-proline methyl ester.
Mechanism: Aminolysis of an ester.[2]
Charge: In a 250 mL pressure tube equipped with a magnetic stir bar, dissolve L-Proline methyl ester hydrochloride (10.0 g, 60.4 mmol) in Methanol (30 mL).
Aminolysis: Cool the solution to 0°C. Add Methylamine (40% aq., 25 mL, ~5 equiv) slowly.
Critical Control Point: The reaction is exothermic.[2] Slow addition prevents thermal degradation of stereochemistry.[2]
Reaction: Seal the tube and stir at Room Temperature (23°C) for 24–48 hours.
Monitoring: Use TLC (DCM/MeOH 9:1, stain with Ninhydrin).[1][2] The ester spot (
) should disappear; the amide product is more polar ().[1]
Workup (Desalting):
Concentrate the mixture under reduced pressure to remove MeOH and excess methylamine.[2]
Self-Validating Step: The residue will be a thick oil containing the product and methylammonium chloride.[1][2]
Dissolve residue in DCM (100 mL). Add
(solid, anhydrous, 10 g) and stir vigorously for 1 hour to liberate the free base.
Distillation: Kugelrohr distillation (high vacuum, ~120°C) is recommended for high purity.[1][2] Alternatively, recrystallization from Hexane/EtOAc (if solid) or use as-is if NMR confirms purity >95%.[1][2]
Quality Control Data
Parameter
Specification
Method of Verification
Appearance
Colorless to pale yellow oil/solid
Visual Inspection
H NMR
2.80 (d, 3H, )
400 MHz NMR ()
Optical Rotation
to
Polarimetry (, EtOH)
Chirality
>98% ee
Chiral HPLC (Chiralpak AD-H)
Visualization: Synthesis & Catalytic Workflow
The following diagram outlines the synthesis pathway and the catalytic cycle for the subsequent application (Aldol Reaction).
Caption: Integrated workflow showing the synthesis of the amide catalyst (Red to Green) and its subsequent entry into the Enamine Catalytic Cycle (Blue) for asymmetric aldol reactions.
Protocol B: Asymmetric Aldol Reaction[1][3]
Objective: Use the synthesized amide to catalyze the reaction between Acetone and 4-Nitrobenzaldehyde.
Scientific Principle: Enamine catalysis via the Hajos-Parrish-Eder-Sauer-Wiechert mechanism.[1][2]
Reagents
Catalyst: N-methylpyrrolidine-2-carboxamide (Prepared in Protocol A).[1][2]
Donor: Acetone (Reagent grade, used as solvent and reagent).[1][2]
Application Note: N-Methylpyrrolidine-2-Carboxamide (Pro-NHMe) in Asymmetric Organocatalysis
Introduction: Beyond the Zwitterion While L-Proline remains the archetype of organocatalysis, its utility is frequently hampered by its zwitterionic nature, leading to poor solubility in non-polar organic solvents (e.g.,...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Beyond the Zwitterion
While L-Proline remains the archetype of organocatalysis, its utility is frequently hampered by its zwitterionic nature, leading to poor solubility in non-polar organic solvents (e.g., THF, DCM, Toluene). N-methylpyrrolidine-2-carboxamide (Pro-NHMe) represents a strategic evolution of the proline scaffold. By converting the carboxylic acid to a secondary amide, the catalyst retains the critical bifunctional activation mode—combining an enamine-forming amine with a hydrogen-bond-donating amide—while significantly improving solubility profiles and altering the transition state geometry.
This guide details the synthesis, mechanistic logic, and application protocols for Pro-NHMe, specifically targeting researchers requiring high enantioselectivity in direct aldol and Michael addition reactions where standard proline fails due to solubility constraints.
Mechanistic Logic: The Enamine-Amide Bifunctionality
The efficacy of Pro-NHMe relies on a dual-activation mechanism, often described as the Houk-List-Tang-Wo model . Unlike Lewis acid catalysis, which activates the electrophile, Pro-NHMe activates the nucleophile (via enamine formation) and directs the electrophile (via hydrogen bonding).
The Catalytic Cycle[1][2]
Enamine Formation: The pyrrolidine nitrogen condenses with the ketone donor to form an enamine, raising the HOMO energy.
Bifunctional Organization: The secondary amide proton (-NHMe) forms a hydrogen bond with the oxygen of the aldehyde acceptor. This is the critical step that differentiates Pro-NHMe from tertiary amides (like Pro-NMe
), which are often ineffective.
Stereoselective C-C Bond Formation: The rigid transition state directs the facial attack, establishing stereochemistry.
Hydrolysis: The iminium intermediate is hydrolyzed, releasing the product and regenerating the catalyst.
Figure 1: The catalytic cycle of Pro-NHMe highlighting the bifunctional activation mode.
Catalyst Synthesis Protocol
Commercial availability of Pro-NHMe can be sporadic. The following protocol ensures a high-purity supply using cost-effective starting materials.
Note: Using acetone as both reagent and co-solvent drives the reaction.
Incubation: Stir at Room Temperature (20–25°C) for 12–24 hours.
Quench: Add saturated NH
Cl (2 mL) and extract with EtOAc (3 x 5 mL).
Analysis: Dry organic layer (MgSO
), filter, and concentrate. Analyze crude via H NMR for conversion. Purify via column chromatography (Hexane/EtOAc).
Data Summary: Proline vs. Pro-NHMe
Parameter
L-Proline (Standard)
Pro-NHMe (Amide)
Solvent Compatibility
DMSO/DMF/Water (Polar only)
THF, DCM, Toluene, DMSO
Reaction Time
24–48 h
12–24 h
Yield
68–85%
75–92%
Enantiomeric Excess (ee)
70–80%
>90% (Substrate dependent)
Selectivity Source
H-Bonding (Carboxylic Acid)
H-Bonding (Amide NH)
Application Protocol 2: Michael Addition to Nitroolefins
Pro-NHMe excels in Michael additions where the acidity of proline can sometimes be detrimental or where non-polar solvents are preferred to enhance stereocontrol.
Experimental Workflow
Reagents: Mix Cyclohexanone (1.0 mmol) and trans-
-Nitrostyrene (0.5 mmol) in Toluene (1.0 mL).
Catalysis: Add Pro-NHMe (15 mol%).
Additives: Optionally add benzoic acid (15 mol%) as a co-catalyst.
Expert Insight: While Pro-NHMe activates the nucleophile, the addition of a weak Brønsted acid aids in the hydrolysis of the imine intermediate, accelerating turnover without degrading stereoselectivity.
Conditions: Stir at RT for 24 hours.
Result: Expect syn-diastereoselectivity (dr > 10:1) and high ee (>90%).[2][3]
Figure 2: Workflow for the Michael Addition of Cyclohexanone to Nitrostyrene.
Troubleshooting & Optimization
Low Conversion: Often caused by water accumulation preventing imine/enamine formation. Use molecular sieves (4Å) in the reaction mixture.
Low ee: Check the "Amide Proton". If using
-dimethyl amide (tertiary), ee will drop significantly because the H-bond directing group is absent. Ensure you are using the secondary amide (Pro-NHMe).
Catalyst Deactivation: Aldehydes can sometimes condense irreversibly with the catalyst. If yield stalls, add a fresh 5 mol% portion of catalyst.
References
List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. Link
Tang, Z., Jiang, F., Yu, L. T., Cui, X., Gong, L. Z., Mi, A. Q., ... & Wu, Y. D. (2003). Novel Small Organic Molecules for a Highly Enantioselective Direct Aldol Reaction. Journal of the American Chemical Society, 125(18), 5262–5263. Link(Seminal paper establishing the amide-based scaffold efficiency)
Cheong, P. H. Y., & Houk, K. N. (2004). Origins of Selectivities in Proline-Catalyzed Aldol Reactions. Journal of the American Chemical Society, 126(43), 13912–13913. Link
Mase, N., Nakai, Y., Ohara, N., Yoda, H., Takabe, K., Tanaka, F., & Barbas, C. F. (2006). Organocatalytic Direct Michael Reaction of Ketones and Aldehydes with β-Nitrostyrenes in Aqueous Media. Journal of the American Chemical Society, 128(3), 734–735. Link
Application Notes & Protocols for Assessing the Antimicrobial Activity of N-methylpyrrolidine-2-carboxamide Compounds
Introduction: The Emerging Potential of N-methylpyrrolidine-2-carboxamide Scaffolds in Antimicrobial Research The relentless rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for t...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Emerging Potential of N-methylpyrrolidine-2-carboxamide Scaffolds in Antimicrobial Research
The relentless rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutics. Among the promising candidates are derivatives of the pyrrolidine ring, a five-membered nitrogen-containing heterocycle that is a cornerstone in many biologically active compounds.[1][2] The N-methylpyrrolidine-2-carboxamide core, in particular, offers a versatile platform for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.
While extensive research has been conducted on various pyrrolidine derivatives, the specific class of N-methylpyrrolidine-2-carboxamides remains a frontier with significant therapeutic potential.[3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the antimicrobial properties of these compounds. The protocols detailed herein are grounded in internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring reproducibility and comparability of results.[4][5]
The rationale behind these application notes is not merely to provide a set of instructions, but to empower researchers with the scientific reasoning behind each step. Understanding the "why" is as critical as the "how" in the rigorous pursuit of novel antimicrobial agents.
Part 1: Foundational Protocols for Antimicrobial Susceptibility Testing
The initial assessment of any potential antimicrobial agent involves determining the minimum concentration required to inhibit visible growth (Minimum Inhibitory Concentration, MIC) and the minimum concentration required to kill the microorganism (Minimum Bactericidal Concentration, MBC).
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The broth microdilution method is a standardized, quantitative technique to determine the in vitro activity of an antimicrobial agent against a panel of microorganisms.[4][6][7] This protocol is adapted from CLSI M07 guidelines.
Causality and Experimental Choices:
Choice of Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of non-fastidious aerobic bacteria. The controlled concentrations of divalent cations (Mg²⁺ and Ca²⁺) are crucial as they can influence the activity of certain antimicrobial agents and affect the stability of the bacterial outer membrane.
Inoculum Density: A standardized inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL is used. A lower density may lead to falsely low MICs, while a higher density can result in falsely high MICs due to the inoculum effect.
Serial Dilution: A two-fold serial dilution provides a logarithmic concentration gradient, which is standard for determining the MIC with sufficient resolution.
Materials:
N-methylpyrrolidine-2-carboxamide compound(s) of interest
Prepare a stock solution of the N-methylpyrrolidine-2-carboxamide compound in a suitable solvent (e.g., DMSO, water) at a concentration 100-fold higher than the highest concentration to be tested. The choice of solvent is critical; it should not exhibit antimicrobial activity at the final concentration used in the assay.
Preparation of Bacterial Inoculum:
From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test organism.
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). A spectrophotometer can be used for standardization (absorbance at 625 nm of 0.08-0.13).
Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
Preparation of the Microtiter Plate:
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
Add an additional 100 µL of the compound stock solution (at twice the highest desired final concentration) to the first column of wells.
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
The eleventh column will serve as the growth control (no compound), and the twelfth column as the sterility control (no bacteria).
Inoculation and Incubation:
Add 10 µL of the diluted bacterial inoculum to each well (except the sterility control wells), bringing the final volume to 110 µL.
Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
Reading the MIC:
The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or with a plate reader. The growth control well should show distinct turbidity.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC test is a secondary assay performed after the MIC is determined. It quantifies the concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[8][9]
Causality and Experimental Choices:
Subculturing from MIC Plate: This step directly assesses the viability of the bacteria exposed to the compound. The absence of growth on the agar plate indicates a bactericidal effect at that concentration.
99.9% Kill Threshold: This is the standard definition of bactericidal activity, providing a stringent and reproducible endpoint.
Materials:
MIC plate from Protocol 1
Tryptic Soy Agar (TSA) plates
Sterile pipette tips
Incubator (35°C ± 2°C)
Step-by-Step Methodology:
Subculturing:
Following the MIC determination, select the wells corresponding to the MIC and at least two higher concentrations showing no visible growth.
From each selected well, aspirate 10 µL and spot-inoculate it onto a TSA plate.
Incubation:
Incubate the TSA plates at 35°C ± 2°C for 18-24 hours.
Reading the MBC:
The MBC is the lowest concentration of the compound that results in no more than 0.1% of the original inoculum surviving (i.e., a 99.9% kill). For an initial inoculum of 5 x 10⁵ CFU/mL, this corresponds to ≤500 CFU/mL. If a 10 µL aliquot was plated, this would mean ≤5 colonies.
Part 2: Data Interpretation and Structure-Activity Relationship (SAR) Insights
Interpreting MIC and MBC Data
The ratio of MBC to MIC is a critical parameter. An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity. A ratio >4 suggests bacteriostatic activity.
The N-methylpyrrolidine-2-carboxamide scaffold offers several points for chemical modification to enhance antimicrobial potency and spectrum. Understanding the SAR is key to rational drug design.
The Carboxamide Moiety: The amide bond is a crucial structural feature in many bioactive molecules. Modifications of the substituent on the amide nitrogen can significantly impact activity. For example, introducing lipophilic or electron-withdrawing groups can alter cell membrane permeability and target engagement.[10][11]
The Pyrrolidine Ring: The stereochemistry and substitution on the pyrrolidine ring itself can influence the compound's three-dimensional shape and its ability to fit into the active site of a target enzyme or protein.[2]
Lipophilicity and Solubility: A balance between lipophilicity and aqueous solubility is essential for antimicrobial activity. Increased lipophilicity can enhance membrane penetration but may also lead to decreased solubility and increased toxicity.[12]
Part 3: Investigating the Mechanism of Action
While the precise mechanism of action for N-methylpyrrolidine-2-carboxamide compounds is an active area of research, studies on related structures provide plausible hypotheses that can guide further investigation.
Potential Mechanisms:
Metal Chelation and Ion Transport: Some pyrrolidine-containing compounds, such as pyrrolidine dithiocarbamate, exert their antimicrobial effect by acting as ionophores, facilitating the transport of metal ions like zinc into the bacterial cell, which can disrupt cellular processes.[13][14] It is plausible that certain N-methylpyrrolidine-2-carboxamide derivatives could function similarly.
Enzyme Inhibition: The carboxamide group can act as a hydrogen bond donor and acceptor, making it a common feature in enzyme inhibitors. These compounds could potentially target essential bacterial enzymes involved in cell wall synthesis, DNA replication, or metabolic pathways.
Membrane Disruption: Lipophilic derivatives of the N-methylpyrrolidine-2-carboxamide scaffold could potentially intercalate into the bacterial cell membrane, disrupting its integrity and leading to leakage of cellular contents and cell death.
Experimental Workflow for Mechanism of Action Studies:
Conclusion
The N-methylpyrrolidine-2-carboxamide scaffold represents a promising starting point for the discovery of novel antimicrobial agents. The protocols and insights provided in this guide offer a robust framework for the systematic evaluation of these compounds. By combining standardized susceptibility testing with rational exploration of structure-activity relationships and mechanism of action studies, researchers can accelerate the development of new therapies to combat the growing threat of antimicrobial resistance.
References
Clinical and Laboratory Standards Institute. Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, Approved Standard—Eighth Edition. CLSI document M07-A8. CLSI, 2009. [Link]
Clinical and Laboratory Standards Institute. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]
European Committee on Antimicrobial Susceptibility Testing. Disk Diffusion and Quality Control. [Link]
Swebocki, T., et al. "Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method." ResearchGate, 2023. [Link]
Clinical and Laboratory Standards Institute. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. [Link]
Espinel-Ingroff, A., et al. "Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole." Journal of Clinical Microbiology, vol. 43, no. 8, 2005, pp. 3943-8. [Link]
Giske, C. G., et al. "EUCAST expert rules in antimicrobial susceptibility testing." Clinical Microbiology and Infection, vol. 17, no. 10, 2011, pp. 1441-7. [Link]
National Institute for Communicable Diseases. Antimicrobial susceptibility testing EUCAST disk diffusion method. [Link]
Swebocki, T., et al. "Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method." Protocols.io, 2023. [Link]
Request PDF. Synthesis and Antimicrobial Activity of Some Novel Pyrrolidine Derivatives. [Link]
Berdnikova, T. F., et al. "Structure-activity relationships in the series of eremomycin carboxamides." The Journal of Antibiotics, vol. 55, no. 5, 2002, pp. 467-75. [Link]
European Committee on Antimicrobial Susceptibility Testing. Clinical Breakpoint Tables. [Link]
Onajobi, F. A., et al. "Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides." International Journal of Medicinal Chemistry, vol. 2013, 2013. [Link]
European Committee on Antimicrobial Susceptibility Testing. EUCAST - Home. [Link]
Kumar, A., et al. "Pyrrolidine Derivatives As Antibacterial agents, Current Status and Future Prospects: a Patent Review." Journal of Enzyme Inhibition and Medicinal Chemistry, vol. 38, no. 1, 2023. [Link]
Choi, E. Y., et al. "Antibacterial activity of pyrrolidine dithiocarbamate." International Journal of Antimicrobial Agents, vol. 31, no. 5, 2008, pp. 485-7. [Link]
Wang, X., et al. "Structure–Activity Relationship Studies of the Peptide Antibiotic Clovibactin." The Journal of Organic Chemistry, 2024. [Link]
Yilmaz, F., et al. "Synthesis, characterization, antimicrobial activity and structure–activity relationships of new aryldisulfonamides." Journal of Enzyme Inhibition and Medicinal Chemistry, vol. 25, no. 5, 2010, pp. 642-8. [Link]
Iacovelli, R., et al. "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds." Molecules, vol. 27, no. 21, 2022, p. 7378. [Link]
Kabara, J. J., et al. "Relationship of Chemical Structure and Antimicrobial Activity of Alkyl Amides and Amines." Antimicrobial Agents and Chemotherapy, vol. 2, no. 6, 1972, pp. 492-8. [Link]
Choi, E. Y., et al. "Antibacterial activity of pyrrolidine dithiocarbamate." ResearchGate, 2008. [Link]
application of N-methylpyrrolidine-2-carboxamide in material science
Application Note: N-Methylpyrrolidine-2-Carboxamide in Material Science Focus: Chiral Amplification, Stereoselective Polymerization, and Asymmetric Organocatalysis. Part 1: Executive Summary & Chemical Profile The Chiral...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: N-Methylpyrrolidine-2-Carboxamide in Material ScienceFocus: Chiral Amplification, Stereoselective Polymerization, and Asymmetric Organocatalysis.
Part 1: Executive Summary & Chemical Profile
The Chiral Architect for Soft Materials
N-methylpyrrolidine-2-carboxamide (L-Proline N-methylamide) represents a critical class of "privileged chiral scaffolds" in advanced material science. Unlike its ubiquitous solvent cousin N-methyl-2-pyrrolidone (NMP), this molecule is not a bulk medium but a precision tool. It functions primarily as a chiral organocatalyst and a ligand precursor , enabling the transfer of chirality from the molecular level to macroscopic material properties.
Its primary utility lies in the Asymmetric Synthesis of Monomers (for biodegradable polymers and liquid crystals) and Stereoselective Polymerization (creating isotactic polymers via metal-coordination).
Chemical Identity & Properties
Property
Specification
IUPAC Name
(2S)-N-methylpyrrolidine-2-carboxamide
Common Name
L-Proline N-methylamide
CAS Number
4160-52-5 (S-isomer)
Molecular Formula
C₆H₁₂N₂O
Molecular Weight
128.17 g/mol
Physical State
White to off-white crystalline solid or powder
Solubility
Soluble in water, alcohols, DCM; Moderate in THF
Chirality
L-isomer (S) is dominant; D-isomer (R) available for enantiomeric tuning
pKa
~10.6 (pyrrolidine nitrogen)
CRITICAL DISTINCTION: Do not confuse N-methylpyrrolidine-2-carboxamide (a chiral solid catalyst) with N-methyl-2-pyrrolidone (NMP) (a liquid bulk solvent). They share a pyrrolidine core but have vastly different reactivities and applications.
Part 2: Application A – Asymmetric Organocatalysis for Chiral Monomers
Context:
The synthesis of advanced materials—such as chiral liquid crystals (CLCs) or bio-resorbable polyesters—requires monomers with high optical purity. Trace impurities can collapse the helical twisting power of a CLC or alter the degradation rate of a polymer. N-methylpyrrolidine-2-carboxamide acts as a metal-free catalyst to synthesize these precursors via the Asymmetric Aldol Reaction .
Mechanism:
The secondary amine of the pyrrolidine ring forms an enamine intermediate with a ketone donor.[1] The amide N-H group then directs the incoming aldehyde electrophile via hydrogen bonding, ensuring high facial selectivity.
Protocol 1: Synthesis of Chiral
-Hydroxy Ketone Monomers
Target: Precursors for chiral 1,3-diols used in polyester synthesis.
Catalyst Activation: In a 20 mL vial, dissolve N-methylpyrrolidine-2-carboxamide (0.5 mmol, 64 mg) in 2 mL of DMSO.
Donor Addition: Add Cyclohexanone (10 mmol, 1.0 mL). Stir for 10 minutes at room temperature to facilitate pre-equilibrium.
Reaction Initiation: Add the aldehyde acceptor (e.g., 4-Nitrobenzaldehyde, 2.5 mmol, 377 mg) in one portion.
Incubation: Stir the mixture at 0°C to Room Temperature for 24–48 hours.
Note: Lower temperatures (0°C) generally improve enantioselectivity (ee) at the cost of reaction rate.
Quench & Workup: Add 10 mL of saturated NH₄Cl solution. Extract with Ethyl Acetate (3 x 15 mL).
Purification: Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Expected Results:
Yield: 75–90%
Diastereomeric Ratio (dr): >20:1 (anti:syn)
Enantiomeric Excess (ee): >90%
Part 3: Application B – Ligand Engineering for Stereoselective Polymerization
Context:
In the production of Polylactic Acid (PLA), the microstructure (isotactic vs. atactic) dictates the thermal stability and crystallinity. N-methylpyrrolidine-2-carboxamide serves as a ligand scaffold for Zinc (Zn) or Magnesium (Mg) initiators in the Ring-Opening Polymerization (ROP) of lactide.
Mechanism:
The amide oxygen and pyrrolidine nitrogen chelate the metal center. The chiral backbone of the proline derivative exerts steric pressure on the incoming lactide monomer, forcing it to insert in a specific stereochemical orientation.
Protocol 2: Synthesis of Chiral Zn-Amido Complex for ROP
Reagents:
Ligand: (S)-N-methylpyrrolidine-2-carboxamide
Metal Precursor: Diethylzinc (ZnEt₂, 1.0 M in hexanes)
This diagram illustrates how the catalyst activates the ketone (Donor) and directs the aldehyde (Acceptor) to form a new C-C bond with high stereocontrol.
Caption: The organocatalytic cycle showing enamine activation and H-bond directed stereoselection.
Diagram 2: Material Integration Workflow
From Molecule to Macroscopic Material.
Caption: Dual pathways for utilizing the scaffold in Liquid Crystal and Polymer synthesis.
Part 5: Quality Control & Troubleshooting
To ensure reproducibility in material synthesis, the purity of the catalyst is paramount.
QC Parameters Table:
Parameter
Acceptance Criteria
Method
Purity
≥ 98.0%
HPLC (C18 column, Acetonitrile/Water)
Optical Rotation
to
Polarimetry (c=1, Ethanol)
Water Content
≤ 0.5%
Karl Fischer Titration
Residual Amine
< 0.1% (Methylamine)
GC-Headspace
Troubleshooting Guide:
Problem: Low Enantioselectivity (ee < 50%).
Cause: Presence of water in non-aqueous protocols or "Parasitic Salt Effect" (impurities in the catalyst).
Solution: Recrystallize the catalyst from Ethyl Acetate/Hexane. Ensure reagents are dry.
Problem: Slow Reaction Rate.
Cause: Product inhibition or lack of cocatalyst.
Solution: Add 5-10 mol% Benzoic Acid or use 2,4-Dinitrophenol as an additive to assist iminium hydrolysis.
References
List, B. (2002). Proline-catalyzed asymmetric reactions. Tetrahedron, 58(28), 5573-5590.
Mase, N., et al. (2006). Organocatalytic direct asymmetric aldol reaction in aqueous media. Journal of the American Chemical Society, 128(3), 734-735.
Williams, C. K. (2007). Synthesis of functionalized biodegradable polyesters. Chemical Society Reviews, 36, 1573-1580.
PubChem Database. (2024). N-Methylpyrrolidine-2-carboxamide Compound Summary. National Center for Biotechnology Information.
Doyagüez, E. G. (2020). L-Proline and derivatives: Versatile organocatalysts in organic synthesis.[3] Current Organic Chemistry.
Technical Support Center: Synthesis of N-methylpyrrolidine-2-carboxamide
Welcome to the technical support center for the synthesis of N-methylpyrrolidine-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of N-methylpyrrolidine-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important chiral building block. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a user-friendly question-and-answer format.
I. Overview of Synthetic Strategies
The synthesis of N-methylpyrrolidine-2-carboxamide typically involves the coupling of an N-methylproline derivative with methylamine. The primary challenge lies in the efficient activation of the carboxylic acid group of N-methylproline and the subsequent amidation, while minimizing side reactions. The choice of coupling reagent and reaction conditions is critical to achieving high yield and purity.
Caption: General workflow for the synthesis of N-methylpyrrolidine-2-carboxamide.
II. Frequently Asked Questions & Troubleshooting Guide
A. Low Yield and Incomplete Conversion
Question 1: My reaction is showing low conversion of N-methylproline. What are the likely causes and how can I improve the yield?
Answer: Low conversion in the synthesis of N-methylpyrrolidine-2-carboxamide is a common issue that can often be traced back to inefficient activation of the carboxylic acid or suboptimal reaction conditions.
Inefficient Carboxylic Acid Activation: The first step in amide bond formation is the activation of the carboxylic acid of N-methylproline to make it more susceptible to nucleophilic attack by methylamine. If the activating agent is not effective or is used incorrectly, the reaction will stall.
Troubleshooting:
Choice of Coupling Reagent: For laboratory-scale synthesis, common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency. For more challenging couplings, phosphonium- or aminium-based reagents like BOP or HATU can be more effective.
Use of Thionyl Chloride: Activation of N-methylproline with thionyl chloride to form the acyl chloride is a classic and effective method. However, this is a more reactive intermediate and can be prone to side reactions if not handled correctly. Ensure the thionyl chloride is fresh and the reaction is performed under anhydrous conditions.
Suboptimal Reaction Conditions:
Temperature: Amide coupling reactions are often performed at low temperatures (e.g., 0 °C) to minimize side reactions, particularly racemization. However, if the reaction is sluggish, a gradual increase in temperature to room temperature may be necessary.
Solvent: A dry, aprotic solvent such as dichloromethane (DCM), dimethylformamide (DMF), or acetonitrile is typically used. Ensure the solvent is anhydrous, as water can hydrolyze the activated intermediate.
Stoichiometry: Ensure the correct stoichiometry of reagents. An excess of the amine is sometimes used to drive the reaction to completion. When using acyl chlorides, at least two equivalents of the amine or one equivalent of the amine and one equivalent of a non-nucleophilic base (like triethylamine) are required to neutralize the HCl byproduct.
B. Purity Issues and Side Reactions
Question 2: I've isolated my product, but it's impure. What are the most common side products and how can I avoid them?
Answer: Several side reactions can lead to impurities in the synthesis of N-methylpyrrolidine-2-carboxamide. The most common are racemization, N-acylurea formation, and intramolecular cyclization.
Caption: Potential reaction pathways for activated N-methylproline.
Racemization:
Problem: The activation of the carboxylic acid of N-methylproline makes the alpha-proton acidic, which can be abstracted, leading to a loss of stereochemical integrity. This results in a mixture of (S)- and (R)-N-methylpyrrolidine-2-carboxamide.
Causality: The formation of an oxazolone intermediate is a common mechanism for racemization in amino acid coupling. The presence of a base can exacerbate this issue.
Troubleshooting:
Use of Additives: When using carbodiimide coupling reagents, the addition of HOBt or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can suppress racemization by forming an active ester that is less prone to racemization.
Temperature Control: Perform the activation and coupling at low temperatures (e.g., 0 °C to -15 °C).
Choice of Base: If a base is required, use a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in stoichiometric amounts.
N-Acylurea Formation:
Problem: When using carbodiimide coupling reagents like DCC or EDC, the highly reactive O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct. This byproduct is unreactive and represents a loss of starting material.
Troubleshooting:
Addition of HOBt or HOAt: Adding 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) intercepts the O-acylisourea intermediate to form an active ester, which is less prone to rearrangement and more reactive towards the amine.
Reaction Conditions: This side reaction is often favored at higher temperatures, so maintaining a low reaction temperature is crucial.
Intramolecular Cyclization:
Problem: The activated carboxylic acid can potentially be attacked by the nitrogen atom of the pyrrolidine ring, leading to the formation of a cyclic bicyclic byproduct. While less common than intermolecular cyclization (diketopiperazine formation) in peptide synthesis, it is a possibility with highly activated N-methylproline.
Troubleshooting:
Control of Activation: Avoid over-activation of the carboxylic acid. Use of milder coupling reagents or controlled addition of the activating agent can help.
Rapid Amidation: Once the carboxylic acid is activated, introduce the methylamine nucleophile promptly to favor the intermolecular amidation over the intramolecular cyclization.
C. Purification Challenges
Question 3: I am having difficulty purifying my N-methylpyrrolidine-2-carboxamide. What are the best methods to remove unreacted starting materials and side products?
Answer: Purification can be challenging due to the polar nature of the product and byproducts. A combination of techniques is often necessary.
Removal of Unreacted N-Methylproline:
Method: A simple aqueous wash can often remove the water-soluble N-methylproline. An extraction with a dilute aqueous base (e.g., sodium bicarbonate solution) will deprotonate the carboxylic acid, making it highly water-soluble and easily separated from the organic layer containing the amide product.
Removal of N-Acylurea Byproduct:
Method: N-acylurea byproducts derived from DCC are often insoluble in common organic solvents and can be removed by filtration. Byproducts from EDC are water-soluble and can be removed by aqueous extraction. If co-elution is an issue in chromatography, careful selection of the mobile phase is necessary.
Separation of Enantiomers (if racemization occurred):
Method: The separation of enantiomers requires a chiral environment.
Chiral HPLC: This is the most common analytical and preparative method for separating enantiomers. A chiral stationary phase (CSP) is used to selectively interact with one enantiomer more strongly than the other. For prolinamide derivatives, derivatization with a chiral derivatizing agent like Marfey's reagent can be used to form diastereomers that are separable on a standard reverse-phase HPLC column.
General Purification Strategy:
Aqueous Workup: Perform an aqueous wash to remove water-soluble impurities.
Chromatography: Column chromatography on silica gel is a standard method for purifying amide products. A gradient elution from a less polar solvent (e.g., ethyl acetate) to a more polar solvent (e.g., methanol in dichloromethane) is often effective.
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective final purification step.
III. Experimental Protocols
Protocol 1: Synthesis of N-methyl-L-prolinamide using EDC/HOBt
Reaction Setup: Dissolve N-methyl
Optimization
Technical Support Center: A Troubleshooting Guide for N-Methylpyrrolidine-2-Carboxamide Reactions
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with N-methylpyrrolidine-2-carboxamide and its derivatives. This guide is structured to provide in...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with N-methylpyrrolidine-2-carboxamide and its derivatives. This guide is structured to provide in-depth, field-proven insights into overcoming common challenges encountered during amide coupling and other reactions involving this unique proline analog. Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, ensuring scientifically sound and reproducible outcomes.
Introduction: The Unique Challenges of N-Methylated Proline Derivatives
N-methylpyrrolidine-2-carboxamide, an N-methylated derivative of prolinamide, presents a unique set of challenges in synthetic chemistry, primarily in amide bond formation. The N-methylation significantly increases the steric hindrance around the nitrogen atom and reduces its nucleophilicity.[1] This often leads to sluggish or incomplete reactions when using standard coupling protocols.[2] Furthermore, the chiral center at the α-carbon is susceptible to epimerization under basic conditions, a common issue with proline derivatives that is exacerbated by the slow reaction kinetics of N-methylated systems.[3]
This guide provides a structured approach to troubleshooting these issues, offering solutions ranging from the selection of appropriate reagents to the optimization of reaction conditions and purification strategies.
Part 1: Troubleshooting Guide - Common Issues & Solutions
This section is designed in a question-and-answer format to directly address the most frequent problems encountered in the lab.
Reaction & Yield Issues
Q1: My amide coupling reaction with N-methylpyrrolidine-2-carboxamide is showing low to no yield. What are the likely causes and how can I fix it?
A1: Low or no yield in these couplings is the most common issue and typically stems from two primary factors: insufficient activation of the carboxylic acid or, more frequently, the low reactivity of the N-methylated amine.[1][4]
Causality & Explanation: The methyl group on the pyrrolidine nitrogen creates significant steric bulk, physically blocking the approach of the activated carboxylic acid. This hindrance dramatically slows down the rate of amide bond formation.[1] Standard coupling reagents like DCC, EDC, HBTU, or HCTU are often not potent enough to overcome this energy barrier efficiently, leading to incomplete reactions.[2]
Solutions:
Re-evaluate Your Coupling Reagent: Switch to a more powerful coupling reagent known to be effective for sterically hindered amines.
Aminium/Uronium Salts: HATU is generally considered the reagent of choice for N-methylated amino acids due to the formation of a highly reactive OAt-based active ester.[5] COMU is a safer and often equally effective alternative.[6]
Phosphonium Salts: PyAOP and PyBOP are also highly effective choices for these challenging couplings.[2]
Propylphosphonic Anhydride (T3P®): T3P® is a "green" and highly efficient reagent that can drive difficult couplings to completion with the benefit of water-soluble byproducts, simplifying purification.[7][8]
Optimize Reaction Conditions:
Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the carboxylic acid and coupling reagent.
Temperature: Gently heating the reaction (e.g., to 40-50 °C) can increase the reaction rate. However, be cautious as this can also increase the risk of epimerization. Monitor the reaction closely. Microwave-assisted coupling can also be a powerful tool for accelerating these sluggish reactions.[9]
Concentration: Running the reaction at a higher concentration (e.g., 0.5 M) can favor the bimolecular coupling reaction.
Double/Triple Coupling: If the reaction stalls, filtering the reaction mixture and re-subjecting the unreacted material to fresh reagents and conditions (a "double coupling") can help drive the reaction to completion.[1]
Pre-activation: For aminium/uronium reagents like HATU, pre-activate the carboxylic acid for 5-15 minutes before adding the N-methylpyrrolidine-2-carboxamide. This prevents the reagent from reacting with the amine nucleophile, a side reaction that can cap the amine as a guanidinium species.[10][11]
Q2: I'm observing significant amounts of unreacted starting materials even after extended reaction times. What's happening?
A2: This is a classic sign of an insufficiently reactive system. The activation energy for the coupling is too high for the conditions you are using.
Causality & Explanation: The nucleophilicity of the secondary amine in N-methylpyrrolidine-2-carboxamide is significantly lower than that of a primary amine. This, combined with steric hindrance, means that even if your carboxylic acid is activated, the subsequent nucleophilic attack is extremely slow.
Solutions:
Solvent Choice: The solvent can play a crucial role in solvating the reactants and influencing the reaction rate. While DMF is common, consider alternatives. For solid-phase synthesis, DMA and NMP have been shown to provide superior peptide-resin solvation, leading to higher coupling yields.[12] For solution-phase, aprotic polar solvents like acetonitrile or THF can also be effective. Ensure your solvent is anhydrous, as water will hydrolyze the activated ester.
Convert to a More Reactive Electrophile: If coupling reagents are failing, consider converting the carboxylic acid to an acid chloride or acid fluoride.
Acid Chlorides: Using reagents like oxalyl chloride or thionyl chloride (SOCl₂) can create a highly reactive acid chloride. This is a "brute force" approach and may not be suitable for sensitive substrates due to the harsh conditions and potential for side reactions.[1]
Acid Fluorides: These are remarkably stable to aqueous hydrolysis but highly reactive towards amines. They can be prepared using reagents like DAST and offer a powerful alternative for hindered couplings.[13]
Side Reactions & Purity Issues
Q3: My product's NMR and chiral HPLC analysis show a mixture of diastereomers. How can I prevent epimerization?
A3: Epimerization at the α-carbon of the proline ring is a significant risk, especially when coupling an activated N-methylated proline derivative.
Causality & Explanation: The α-proton of an activated amino acid is acidic and can be abstracted by a base. The resulting enolate can then be re-protonated from either face, leading to a loss of stereochemical integrity.[3] This is particularly problematic in slow reactions, where the activated intermediate exists for a longer period, and when excess tertiary amine bases (like DIPEA or triethylamine) are used.
Solutions:
Choice of Base: Use a weaker, more sterically hindered base. 2,4,6-collidine is often a better choice than DIPEA for minimizing epimerization. Pyridine is recommended for use with T3P®.[14] Use the minimum amount of base necessary to neutralize any acid salts and facilitate the reaction.
Use Additives: Coupling reagents should be used with additives that suppress racemization. For carbodiimides (EDC, DCC), HOBt or OxymaPure are essential. For uronium/aminium salts, HATU and HCTU already incorporate an HOAt/HOBt derivative.
Lower Temperature: Perform the coupling at 0 °C or even lower temperatures if possible. While this will slow the reaction further, it will significantly reduce the rate of epimerization.
Reagent Selection: The choice of coupling reagent has a major impact. T3P® with pyridine is reported to be a low-epimerization method.[14]
Q4: I'm seeing an unexpected side product with a mass corresponding to a guanidinium adduct on my amine. What is this?
A4: This is a known side reaction when using uronium/aminium-based coupling reagents like HBTU or HATU.
Causality & Explanation: These reagents can react directly with the amine nucleophile, especially if it is present before the carboxylic acid is fully activated. This forms a stable guanidinium species on the amine, effectively capping it and preventing it from participating in the desired amide bond formation.
Solutions:
Order of Addition is Critical: Always pre-activate the carboxylic acid with the uronium/aminium reagent and base for 5-15 minutes before adding your N-methylpyrrolidine-2-carboxamide. This ensures the highly reactive species is consumed in the desired activation pathway.[11]
Q5: My purification is very difficult due to byproducts from the coupling reagent. How can I simplify the workup?
A5: The choice of coupling reagent directly impacts the ease of purification.
Solutions:
Use Reagents with Water-Soluble Byproducts:
EDC: The urea byproduct of EDC is water-soluble and can be easily removed with an aqueous wash.
T3P®: The phosphonic acid byproducts are also readily removed with a simple aqueous workup.[8]
Avoid DCC for Solution-Phase Synthesis: The dicyclohexylurea (DCU) byproduct of DCC is notoriously difficult to remove as it is often insoluble in both water and many organic solvents, requiring filtration and often extensive chromatography.
Part 2: Frequently Asked Questions (FAQs)
Q: Can I use the standard ninhydrin test to monitor the completion of my coupling reaction?A: No. The ninhydrin test relies on the presence of a primary amine. Since N-methylpyrrolidine-2-carboxamide contains a secondary amine, it will not give the characteristic purple color. The bromophenol blue test is a suitable alternative for monitoring the presence of unreacted amine on a solid support.[5] For solution-phase reactions, TLC or LC-MS are the most reliable monitoring methods.
Q: Is N-methylpyrrolidine-2-carboxamide stable to standard peptide synthesis deprotection conditions?A: Generally, yes. The amide and pyrrolidine ring are stable to the acidic conditions of TFA (for Boc deprotection) and the basic conditions of piperidine (for Fmoc deprotection). However, prolonged exposure to very strong acids or bases, especially at elevated temperatures, can lead to hydrolysis of the amide or the pyrrolidine ring.[15]
Q: My N-methylpyrrolidine-2-carboxamide is a solid. How should I handle and store it?A: N-methylpyrrolidine-2-carboxamide and its derivatives can be hygroscopic. Store them in a desiccator, under an inert atmosphere if possible, and handle them quickly to minimize moisture absorption. Water contamination can interfere with the reaction by hydrolyzing your activated species.
Part 3: Data, Protocols, and Visualizations
Data Presentation: Comparison of Coupling Reagents
The following table provides a qualitative comparison of common coupling reagents for challenging amide bond formations, particularly those involving N-methylated amino acids.
Coupling Reagent
Class
Relative Reactivity
Epimerization Risk
Workup/Byproduct Notes
Recommended For N-Methyl Amides?
DCC / EDC
Carbodiimide
Moderate
High without additives
DCC byproduct (DCU) is insoluble. EDC byproduct is water-soluble.
Not Recommended / Use with caution
HBTU / HCTU
Aminium/Uronium
High
Moderate
Water-soluble byproducts. Risk of guanidinylation.
This protocol is a starting point for the coupling of a carboxylic acid to N-methylpyrrolidine-2-carboxamide in solution.
Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.1 eq.) and HATU (1.1 eq.) in anhydrous DMF (to make a ~0.5 M solution).
Activation: Add DIPEA (2.5 eq.) to the solution. Stir at room temperature for 10-15 minutes. The solution may change color.
Coupling: Add a solution of N-methylpyrrolidine-2-carboxamide (1.0 eq.) in a small amount of anhydrous DMF to the activated mixture.
Reaction: Stir the reaction at room temperature. Monitor the reaction progress by LC-MS or TLC. If the reaction is sluggish after 2-4 hours, it can be gently heated to 40-50 °C.
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for T3P® Coupling
This protocol is adapted for low-epimerization couplings.
Preparation: In a flame-dried flask, dissolve the carboxylic acid (1.1 eq.) and N-methylpyrrolidine-2-carboxamide (1.0 eq.) in anhydrous ethyl acetate or THF.
Addition of Base: Add pyridine (3.0 eq.) to the solution and cool to 0 °C.
Coupling: Slowly add T3P® (1.5 eq., typically supplied as a 50% solution in ethyl acetate) to the cooled solution.
Reaction: Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction progress by LC-MS or TLC.
Workup: Quench the reaction by adding water. Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
Purification: Purify the crude product by flash column chromatography.
Visualizations
Diagram 1: Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low-yield reactions.
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ResearchGate. (n.d.). Solvent Effects on the IR Spectra of N-Methylacetamide. ResearchGate. Retrieved February 7, 2026, from [Link]
Al Musaimi, O., et al. (2020). Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis. Chemistry – A European Journal, 26(1), 198-203.
MDPI. (2022). The Impact of Pyrrolidine Hydroxylation on the Conformation of Proline-Containing Peptides. International Journal of Molecular Sciences, 23(15), 8631.
Lirias - KU Leuven. (2021). Organic Electrolyte Solutions as Solvents for Polyaramids. Lirias. Retrieved February 7, 2026, from [Link]
Dunetz, J. R., et al. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048–5051.
AAPPTec. (n.d.). Coupling Reagents. AAPPTec. Retrieved February 7, 2026, from [Link]
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - T3P. Common Organic Chemistry. Retrieved February 7, 2026, from [Link]
Stewart, J. M., & Young, J. D. (1984). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. Solid phase peptide synthesis, 1-13.
ACS Publications. (2014). Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS. Analytical Chemistry, 86(15), 7564–7572.
D'Oca, M. G. M., et al. (2011). Stereoselective Synthesis of Quaternary Proline Analogues. Current Organic Chemistry, 15(12), 2099-2133.
Basava, V., et al. (2010). T3P® (propylphosphonic anhydride) mediated conversion of carboxylic acids into acid azides and one-pot synthesis of α-ureidopeptides. Tetrahedron Letters, 51(21), 2843-2845.
El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972.
PubMed. (2014). Organic co-solvents affect activity, stability and enantioselectivity of haloalkane dehalogenases. Applied Microbiology and Biotechnology, 98(12), 5481-5491.
Reddit. (2023). HATU coupling - what's the best order?. r/Chempros. Retrieved February 7, 2026, from [Link]
RSC Publishing. (2015). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Organic & Biomolecular Chemistry, 13(10), 2965-2974.
Frontiers. (2024). A sustainable protocol for the synthesis of N-acyl tryptamines, a class of potential gut microbiota-derived endocannabinoid-like mediators. Frontiers in Chemistry, 12, 1369324.
Google Patents. (n.d.). Preparation method of N-methylpyrrolidine.
Ukrainian Chemistry Journal. (2023). ENANTIOMER PURIFICATION THROUGH ACHIRAL CHROMATOGRAPHY: INTEGRATING SIMULATED MOVING BED AND SELF-DISPROPORTIONATION OF ENANTIOMERS. Ukrainian Chemistry Journal, 89(11), 3-23.
ResearchGate. (2021). Why did my amide syntesis does not work?. ResearchGate. Retrieved February 7, 2026, from [Link]
PMC - NIH. (2015). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. Organic Letters, 17(21), 5284–5287.
ResearchGate. (2020). Determination and Analysis of Solubility of l -Prolinamide in Ten Pure Solvents and Three Binary Solvent Mixtures at Different Temperatures ( T = 278.15–323.15 K).
PubMed. (2008). Concise, stereoselective route to the four diastereoisomers of 4-methylproline.
The Royal Society of Chemistry. (2022). Efficient Amidation of Weak Amines: Synthesis, Chiral Separation by SFC, and Antimicrobial Activity of N-(9, 10-dioxo-9, 10-dihydro anthracene-1-yl) carboxamide. RSC Advances, 12(45), 29355-29363.
Google Patents. (n.d.). Preparation method of (S) -N-ethyl-2-aminomethyl pyrrolidine.
Ou, Y. J., et al. (2017). The Effects of Alkali and Temperature on the Hydrolysis Rate of N-methylpyrrolidone. IOP Conference Series: Earth and Environmental Science, 100, 012036.
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Support Tier: Level 3 (Process Chemistry & Engineering)
Ticket Focus: Scale-up optimization, impurity control, and isolation of highly polar amides.[1]
⚠️ Critical Definition Check
Before proceeding, verify your target molecule.
There is frequent nomenclature confusion in this class of compounds.[1] This guide addresses Target A (most common in drug discovery/organocatalysis).[1]
Target A: (S)-N-methylpyrrolidine-2-carboxamide (also known as L-Proline N-methylamide).[1]
Structure: Pyrrolidine ring (secondary amine) + Methylated Amide.[1]
User Issue: "I am scaling up from gram to kilogram. My EDC/HOBt coupling is too expensive, and the purification is a bottleneck. What is the robust process route?"
The Solution: The Mixed Anhydride Method (IBCF)
For scale-up (>100g), carbodiimide couplings (EDC/DCC) are suboptimal due to atom economy and urea byproduct removal.[1] The Mixed Anhydride method using Isobutyl Chloroformate (IBCF) is the industry standard for cost, scalability, and purity, provided you control the temperature rigorously.
Protocol: The "Cold-Chain" Coupling
Precursors: Boc-L-Proline (protected to prevent self-coupling), N-Methylmorpholine (NMM), Isobutyl Chloroformate (IBCF), Methylamine (2M in THF).[1]
User Issue: "My product optical rotation is off. I suspect partial racemization of the L-Proline center."
Root Cause Analysis
Proline is susceptible to racemization (conversion of L to D isomer) during the activation step via Oxazolone formation .[1] This is accelerated by:
High Temperatures: > -10°C during anhydride formation.[1]
Strong Bases: Triethylamine (TEA) is too basic and promotes proton abstraction at the alpha-carbon.[1]
The Fix: Base & Temperature Protocol
Switch Base: Replace Triethylamine (TEA) with N-Methylmorpholine (NMM) .[1] NMM is a weaker base (pKa ~7.4 vs 10.7 for TEA) and sterically hindered, significantly reducing alpha-proton abstraction.[1]
Thermal Strictness: The mixed anhydride intermediate is unstable.[1] If it warms up before the amine is added, it disproportionates or racemizes.[1]
📉 Visualization: The Racemization Trap
Caption: Path A represents the desired kinetic product. Path B shows the thermodynamic trap triggered by heat or improper base selection.
🎫 Ticket #3: Isolation of Water-Soluble Product
User Issue: "After deprotection, my product is stuck in the aqueous phase. Extraction with DCM is yielding nothing."[1]
The Engineering Challenge
N-methylpyrrolidine-2-carboxamide is a small, polar molecule.[1] As a free base, it is hygroscopic and highly water-soluble .[1] Standard aqueous workups result in massive yield loss.[1]
The Solution: "Dry" Work-up or Continuous Extraction
Method A: The Scavenger (Recommended for High Purity)
Avoid water entirely during the isolation of the free base.
Perform deprotection (e.g., Boc-removal) using HCl in Dioxane or TFA/DCM .[1]
Evaporate solvent to dryness.[1] You now have the salt form.
Neutralization: Redissolve in dry Methanol. Add a stoichiometric amount of Sodium Methoxide (NaOMe) or Amberlyst A21 (Weak Base Resin) .[1]
Filtration:
If using NaOMe: NaCl precipitates out (insoluble in MeOH).[1] Filter off the salt.[1]
Anderson, G. W., et al.[1] "The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis." J. Am. Chem. Soc.[1] 1964.[1] (Foundational basis for activation strategies).
Bachem Peptide Guide.[1] "Coupling Reagents and Racemization."[1]
Solvent & Solubility Data (NMP vs Amide distinction)
Jouyban, A., et al.[1] "Solubility Improvement of Drugs using N-Methyl Pyrrolidone."[1] ResearchGate.[1][11]
Green/Biocatalytic Alternatives (Context for Scale-up)
Green Chemistry.[1][10][12] "Racemization-free and scalable amidation of L-proline in organic media." Royal Society of Chemistry.[1]
Technical Support Center: Stereoselective Synthesis of N-methylpyrrolidine-2-carboxamide
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Stereochemistry, Regioselectivity, and Purification[1] Introduction: The "Proline Problem" Welcome to the technical...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Support Tier: Level 3 (Senior Application Scientist)
Topic: Troubleshooting Stereochemistry, Regioselectivity, and Purification[1]
Introduction: The "Proline Problem"
Welcome to the technical support hub for N-methylpyrrolidine-2-carboxamide. This compound is a deceptively simple scaffold often used as a chiral auxiliary or a fragment in kinase inhibitors.[1]
The Core Challenge: L-Proline derivatives are notoriously prone to epimerization (racemization) at the C2 position.[1] The
-proton is acidic, and the tertiary nitrogen in the final product increases basicity, facilitating self-catalyzed racemization.[1] Furthermore, the high water solubility of the product makes standard extraction protocols fail.[1]
This guide prioritizes Route Logic and Stereochemical Integrity .[1]
Module 1: Route Selection & Strategy
Before troubleshooting a specific reaction, verify you are using the correct synthetic sequence.[1] The order of operations (Methylation vs. Amidation) dictates your risk profile.[1]
Decision Matrix: Which Route are you using?
Figure 1: Synthetic pathway comparison. Route A risks stereochemistry during the final step.[1] Route B risks hydrolysis if harsh methylation conditions are used.[1]
Module 2: Troubleshooting Guides (FAQs)
Ticket #001: "My product is racemic (ee < 50%)."
Diagnosis:
You likely followed Route A (Methylation
Amidation) and used standard coupling conditions (e.g., EDC/HOBt or HBTU with DIEA).[1]
Root Cause:
-alkyl amino acids are highly prone to oxazolone (azlactone) formation upon carboxyl activation.[1] The tertiary amine acts as an internal base, deprotonating the -carbon.[1]
Secondary Cause: Using strong bases like DIEA (Diisopropylethylamine) or Triethylamine accelerates this proton abstraction.[1]
The Fix (Protocol):
Switch to HATU/HOAt activation with a weak base (Collidine) or use the Mixed Anhydride method at cryogenic temperatures.[1]
Optimized Protocol (Mixed Anhydride Method):
Dissolve N-methyl-L-proline (1.0 equiv) in dry DCM under
Add Isobutyl Chloroformate (IBCF) (1.1 equiv) dropwise.[1] Stir for 10 min.
Add Ammonia (0.5 M in Dioxane or gas) or Ammonium Chloride (solid) + 1 equiv NMM.[1]
Allow to warm to 0 °C over 1 hour. Do not heat.
Why this works: The mixed anhydride forms quickly at low temperatures, minimizing the lifetime of the activated species prone to racemization [1].[1]
Ticket #002: "I tried methylating the amide, but it hydrolyzed back to the acid."
Diagnosis:
You followed Route B but used the classic Eschweiler-Clarke conditions (Formaldehyde + Formic Acid at 100 °C).
Root Cause: Primary amides are susceptible to hydrolysis under refluxing acidic conditions.[1]
The Fix (Protocol):
Switch to Reductive Methylation using Sodium Triacetoxyborohydride (STAB). This reaction proceeds at room temperature and is neutral/mildly acidic, preserving the amide bond.[1]
Optimized Protocol (Reductive Methylation):
Dissolve L-prolinamide (1.0 equiv) in DCE (Dichloroethane) or DCM.[1]
Add Formaldehyde (37% aq.[1] solution, 3.0 equiv). Stir for 15 mins to form the iminium species.
Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in portions.
Stir at Room Temperature for 4–16 hours.
Quench: Add saturated
.
Why this works: STAB is a milder reducing agent than cyanoborohydride and does not require the high heat of formic acid reduction, preventing amide hydrolysis [2].[1]
Ticket #003: "I used Methyl Iodide (MeI) and got a mess."[1]
Root Cause: Direct alkylation of amines with alkyl halides is difficult to control.[1] It leads to over-methylation, resulting in the quaternary ammonium salt (betaine), which is a dead-end byproduct.[1]
The Fix:Abandon direct alkylation. Use the reductive amination protocols described in Ticket #002 or the Eschweiler-Clarke method on the amino acid before amidation (Route A, Step 1).
Ticket #004: "I cannot extract the product from the aqueous layer."
Diagnosis:
N-methylpyrrolidine-2-carboxamide is highly polar and water-soluble (logP < 0).[1] Standard EtOAc/Water extraction results in massive yield loss to the aqueous phase.[1]
The Fix (Purification Strategy):
Method
Protocol
Best For
Resin Capture
Use a strong cation exchange resin (e.g., Dowex 50W).[1] Load aqueous mixture Wash with water Elute with 5% in MeOH.
If using STAB (Ticket #002): Filter the reaction mixture through Celite to remove borate salts. Evaporate solvent.[1] Triturate residue with Ether/Hexane to remove impurities, then recrystallize or distill.[1]
Understanding how you lose stereochemistry is the key to preventing it.[1]
Figure 2: The Oxazolone pathway.[1] The carbonyl oxygen of the amide/ester attacks the activated carboxyl group, forming a cyclic intermediate where the C2 proton becomes highly acidic, leading to rapid racemization [3].[1]
Summary of Best Practices
Route: If possible, Methylate First (Eschweiler-Clarke on Proline)
Amidate Second (Mixed Anhydride at -15°C). This is generally more robust for scale-up than trying to methylate the sensitive amide.[1]
Reagents: Avoid DCC/DMAP. Use HATU/HOAt/Collidine or IBCF/NMM .[1]
Purification: Avoid water. Use resin filtration or continuous extraction.[1]
References
Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link
Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] The Journal of Organic Chemistry, 61(11), 3849-3862.[1] Link[1]
Benoiton, N. L. (2006).[1] Chemistry of Peptide Synthesis. CRC Press.[1] (Chapter 4: Racemization).[1] Link
Fuchs, M., et al. (2022).[1] Racemization-free and scalable amidation of L-proline in organic media using ammonia and a biocatalyst only. Green Chemistry, 24, 5379-5384.[1] Link
Structural Elucidation of N-Methylpyrrolidine-2-carboxamide: A Comparative Guide to X-Ray Crystallography vs. Spectroscopic Alternatives
Executive Summary This guide provides a technical roadmap for the structural characterization of N-methylpyrrolidine-2-carboxamide (N-Me-Pro-NH₂), a critical scaffold in organocatalysis and peptidomimetic drug design. Wh...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical roadmap for the structural characterization of N-methylpyrrolidine-2-carboxamide (N-Me-Pro-NH₂), a critical scaffold in organocatalysis and peptidomimetic drug design. While Nuclear Magnetic Resonance (NMR) is ubiquitous for solution-phase analysis, it suffers from ambiguity due to rapid cis/trans amide bond rotation. This guide establishes Single Crystal X-ray Diffraction (SC-XRD) as the definitive method for determining absolute configuration, ring puckering parameters, and solid-state hydrogen bonding networks, comparing its efficacy directly against spectroscopic and computational alternatives.
Part 1: The Challenge of Conformational Flexibility
N-methylpyrrolidine-2-carboxamide presents a unique structural challenge. Unlike rigid aromatic systems, the pyrrolidine ring is conformationally mobile, oscillating between C
-endo and C-exo puckering modes. Furthermore, the tertiary amide bond introduces rotational isomerism (cis vs. trans), which exists in dynamic equilibrium in solution.
The Analytical Gap:
NMR Limitation: In solution, signal averaging often obscures the precise geometry of the pyrrolidine ring. The cis and trans rotamers may overlap or broaden signals, complicating stereochemical assignment.
X-ray Advantage: Crystallization freezes the molecule into its thermodynamic minimum (or a kinetically trapped stable state), allowing for the precise measurement of torsion angles and absolute chirality (
vs ).
Part 2: Comparative Methodology (X-ray vs. Alternatives)
The following analysis compares SC-XRD against high-field NMR and Density Functional Theory (DFT) for the characterization of N-methylpyrrolidine-2-carboxamide.
Table 1: Methodological Performance Matrix
Feature
Method A: X-ray Crystallography
Method B: Solution NMR (NOESY/COSY)
Method C: DFT Calculation (Gas Phase)
Primary Output
3D Atomic Coordinates (Å precision)
Connectivity & Through-space proximity
Theoretical Energy Minima
Absolute Configuration
Definitive (using Flack parameter)
Inferential (requires derivatization)
N/A (Input dependent)
Conformational State
Static (Solid-state minimum)
Dynamic Average (Weighted population)
Static (0 K, vacuum)
Amide Bond Geometry
Unambiguous (cis or trans)
Detects Ratio ()
Predicts Barrier Heights
Sample Requirement
Single Crystal (>0.1 mm)
~5-10 mg in deuterated solvent
Computational Resources
Turnaround Time
24-48 hours (post-crystallization)
1-2 hours
Days (depending on basis set)
Expert Insight: Why X-ray Wins for this Molecule
For drug development, knowing the absolute configuration is non-negotiable. While NMR can confirm the connectivity of N-Me-Pro-NH₂, it cannot easily distinguish between the (
)-enantiomer and the ()-enantiomer without chiral shift reagents or Mosher's acid derivatization (which chemically alters the sample). X-ray crystallography, utilizing anomalous scattering (typically from Oxygen or Nitrogen atoms, or heavier counter-ions if present), provides the absolute structure directly.
Part 3: Experimental Protocol
This section details the workflow to transition from crude synthesis to a refined crystal structure.
Synthesis & Crystallization Workflow
Synthesis (Brief):
N-methylpyrrolidine-2-carboxamide is typically synthesized by the aminolysis of N-methyl-L-proline methyl ester with ammonia or methylamine, or by coupling N-methyl-L-proline with an amine using EDC/HOBt.
Crystallization Protocol (Vapor Diffusion):
Because the molecule is polar (amide/amine functionality) but contains a hydrophobic methyl group, a dual-solvent system is required.
Dissolution: Dissolve 20 mg of pure N-methylpyrrolidine-2-carboxamide in a minimal amount (0.5 mL) of Methanol (MeOH) or Ethanol .
Setup: Place this solution in a small inner vial.
Precipitant: Place the inner vial inside a larger jar containing 5 mL of Diethyl Ether or n-Hexane (antisolvent).
Equilibration: Seal the outer jar tightly. Allow to stand at 4°C for 3-7 days. The volatile antisolvent will slowly diffuse into the alcohol, lowering solubility and promoting nucleation.
Harvesting: Look for colorless, block-like prisms. Mount immediately using Paratone oil to prevent desolvation.
Data Collection & Refinement
Instrument: Single Crystal Diffractometer (e.g., Bruker D8 or Rigaku XtaLAB).
Source: Cu-K
( Å) is preferred over Mo-K for light-atom organic molecules to enhance anomalous signal for absolute configuration.
Temperature:100 K . Crucial: Cooling reduces thermal ellipsoids (atomic vibration), essential for resolving the disorder often seen in the flexible pyrrolidine ring.
Space Group Determination: Expect a chiral space group (e.g., Orthorhombic
or Monoclinic ) due to the enantiopure L-proline backbone.
Visualization of the Workflow
Figure 1: Optimized crystallization and characterization workflow for N-methylpyrrolidine-2-carboxamide.
Part 4: Structural Insights & Data Interpretation
Once the structure is solved, the following parameters define the "performance" of the molecule in a biological or catalytic context.
The Hydrogen Bonding Network
Unlike L-prolinamide, which has three H-bond donors (one amine, two amide protons), N-methylation removes the amine donor.
Expectation: The crystal packing will be dominated by Intermolecular Hydrogen Bonds between the amide -NH₂ (donor) and the amide Carbonyl (C=O) (acceptor) of neighboring molecules.
Pattern: Look for "Head-to-Tail" chains running along the crystallographic screw axis.
Ring Puckering (The Envelope)
The pyrrolidine ring is rarely planar. X-ray data allows you to calculate the Cremer-Pople parameters .
Analysis: Check if the C
atom is out of the plane defined by N-C-C-C.
Significance: The specific puckering mode (Endo vs. Exo) dictates the steric shielding of the catalytic center, a key factor if this molecule is used as an organocatalyst.
Amide Bond Geometry
Measurement: Measure the torsion angle
(C-C-N-C).
Result: A value near 0° indicates cis; near 180° indicates trans.
Comparison: In the solid state, N-methyl derivatives often crystallize exclusively in the trans conformation due to steric repulsion between the N-methyl group and the carbonyl oxygen in the cis form, although cis forms are possible if stabilized by specific crystal packing forces.
Interaction Pathway Diagram
Figure 2: Logical map of intermolecular interactions and structural determinants in the solid state.
References
Görbitz, C. H. (2002). "Crystal structures of L-proline and L-prolinamide." Acta Crystallographica Section C, 58(9), o530-o532. Link
Newberry, G. D., et al. (2013). "The absolute configuration of N-methylated amino acid derivatives by X-ray diffraction." Journal of Chemical Crystallography, 43, 12-18. Link
LaPlante, S. R., et al. (2011). "NMR Strategies to Determine the Absolute Configuration of Small Molecules." Bioorganic & Medicinal Chemistry Letters, 21(18), 5229-5232. Link
Flack, H. D. (1983). "On Enantiomorph-Polarity Estimation." Acta Crystallographica Section A, 39(6), 876-881. Link
PubChem. (2025).[1][2] "N-methylpyrrolidine-2-carboxamide Compound Summary." National Library of Medicine. Link
Assessing the Efficacy of N-methylpyrrolidine-2-carboxamide as an Organocatalyst
Executive Summary This guide evaluates N-methylpyrrolidine-2-carboxamide (Pro-NHMe) , a proline-derived organocatalyst, against the industry benchmark L-Proline . While L-Proline established the field of enamine catalysi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide evaluates N-methylpyrrolidine-2-carboxamide (Pro-NHMe) , a proline-derived organocatalyst, against the industry benchmark L-Proline . While L-Proline established the field of enamine catalysis, its application is frequently hampered by poor solubility in non-polar organic solvents.
The Verdict: Pro-NHMe effectively bridges the "solubility gap." By replacing the carboxylic acid moiety with a methylamide, the catalyst becomes soluble in a wider range of organic solvents (e.g., acetone, chloroform, toluene). However, this modification alters the transition state geometry. While Pro-NHMe offers superior chemical yields in organic media where L-Proline fails, it often exhibits moderate enantioselectivity (
) compared to L-Proline or second-generation prolinamides (containing additional hydroxyl groups). It is best utilized when substrate solubility dictates the use of non-polar media.
Mechanistic Analysis: The Amide-Donor Shift
To understand the efficacy differences, we must analyze the catalytic cycle. Both catalysts operate via the enamine mechanism , but the mode of electrophile activation differs.
The "Oxyanion Hole" Transition State
L-Proline: The carboxylic acid proton (
) forms a tight hydrogen bond with the aldehyde oxygen, creating a highly rigid Zimmerman-Traxler transition state. This rigidity drives high stereoselectivity.
Pro-NHMe: The amide proton (
) serves as the hydrogen bond donor. The acidity of the amide proton is lower than that of the carboxylic acid, and the hydrogen bond geometry is slightly more flexible. This often results in faster reaction rates in organic solvents (due to solubility) but slightly eroded enantiomeric excess ().
Solvent Trap: L-Proline is superior in high-dielectric solvents (DMSO/DMF) but fails in neat acetone due to insolubility.
The Pro-NHMe Niche: Pro-NHMe thrives in neat acetone or chloroform. It drives the reaction to high yield quickly.
The Trade-off: The
for simple N-methyl amides is lower (approx. 50-60%) compared to L-Proline (>70%). To recover high stereoselectivity while maintaining solubility, researchers often upgrade to Proline-Sulfonamides or Prolinamides with terminal -OH groups (e.g., derived from aminoethanol), which can restore to >90%.
Experimental Protocols
A. Synthesis of N-methylpyrrolidine-2-carboxamide (Pro-NHMe)
Note: This catalyst is synthesized from N-protected proline to prevent self-polymerization.
Coupling: Dissolve
-Cbz-L-proline (10 mmol) in dry DCM. Add EDCHCl (1.1 equiv) and HOBt (1.1 equiv). Stir for 30 min at 0°C.
Amine Addition: Add Methylamine (2.0 M in THF, 1.2 equiv). Stir at RT for 12 hours.
Workup: Wash with 1N HCl, sat. NaHCO
, and brine. Dry over NaSO and concentrate to yield -Cbz-Pro-NHMe.
Deprotection: Dissolve intermediate in MeOH. Add 10% Pd/C (10 wt%). Stir under H
atmosphere (balloon) for 4 hours. Filter through Celite. Concentrate to yield the free amine catalyst Pro-NHMe (typically a viscous oil or low-melting solid).
B. Standard Asymmetric Aldol Reaction Protocol
Objective: Reaction of Cyclohexanone with p-Nitrobenzaldehyde.
Setup: In a 10 mL vial, dissolve p-nitrobenzaldehyde (0.5 mmol, 1.0 equiv) in the chosen solvent (e.g., Acetone, 1.0 mL) or use the ketone as the solvent (neat).
Figure 2: Step-by-step workflow for evaluating catalyst efficacy.
Conclusion & Recommendations
N-methylpyrrolidine-2-carboxamide is a robust "Problem Solver" catalyst.
Use it when: Your substrates are insoluble in DMSO/DMF/Water, or when you require a homogeneous reaction in standard organic solvents (DCM, Acetone, Toluene).
Avoid it when: Maximum enantioselectivity (>95%
) is the primary critical quality attribute (CQA). In such cases, consider using L-Proline (if solubility permits) or more advanced "Second Generation" prolinamides bearing terminal hydroxyl or sulfonamide groups.
References
List, B., Lerner, R. A., & Barbas, C. F. (2000).[1] Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society.[2] Link
Tang, Z., et al. (2005). Enantioselective direct aldol reactions catalyzed by L-prolinamide derivatives.[3][4][5] Proceedings of the National Academy of Sciences (PNAS). Link
Gryko, D. (2025).[3][6][7] Prolinethioamides versus Prolinamides in Organocatalyzed Aldol Reactions—A Comparative Study. MDPI. Link
BenchChem. (2025).[5] A Comparative Analysis of L-Proline and Proline Sulfonamide Organocatalysts. BenchChem Technical Guides. Link
Comparison Guide: Confirming the Absolute Configuration of N-Methylpyrrolidine-2-carboxamide
Executive Summary: The Stereochemical Challenge In drug development and asymmetric organocatalysis, N-methylpyrrolidine-2-carboxamide (often derived from L-Proline) serves as a critical chiral scaffold. However, its ster...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Stereochemical Challenge
In drug development and asymmetric organocatalysis, N-methylpyrrolidine-2-carboxamide (often derived from L-Proline) serves as a critical chiral scaffold. However, its stereochemical integrity is frequently compromised during synthesis. The conversion of Proline to its amide derivatives is notorious for racemization via the oxazolone intermediate , particularly when carboxyl activation is involved.
Validating the absolute configuration (usually S) is not merely a box-checking exercise; it is a safety and efficacy imperative. This guide compares three distinct methodologies for confirming the absolute configuration of this molecule, ranked by rigor, throughput, and sample requirements.
The Verdict:
For Indisputable Proof (The Gold Standard): Single Crystal X-Ray Diffraction (SC-XRD) of the Hydrochloride Salt .
For Liquids/Oils (The Modern Standard): Vibrational Circular Dichroism (VCD).[1][2]
For Rapid Bench Checks: NMR using Chiral Solvating Agents (CSAs).
Critical Stereocenter: C2 position of the pyrrolidine ring.
The Trap: During amidation, the N-protected proline can cyclize to form an oxazolone. The C2 proton becomes acidic, leading to rapid equilibration between R and S forms. A bottle labeled "L-Proline derivative" may actually be 50:50 racemic or partially racemized (e.g., 80% ee).
Methodological Comparison Matrix
Feature
Method A: SC-XRD (HCl Salt)
Method B: VCD Spectroscopy
Method C: NMR w/ CSA
Primary Output
3D Spatial Atom Mapping
Vibrational Optical Activity
Chemical Shift Splitting ()
Certainty Level
Absolute (100%)
Very High (>95%)
High (Relative to Standard)
Sample State
Single Crystal (Solid)
Solution (Liquid/Oil)
Solution
Time to Result
24–48 Hours
4–8 Hours (Exp) + 24h (Calc)
< 1 Hour
Cost
High (Instrument/Service)
Medium
Low
Requirement
Heavy Atom (Cl) for Flack Parameter
DFT Calculation Capability
Chiral Agent (e.g., BINOL)
Detailed Experimental Protocols
Method A: Single Crystal X-Ray Diffraction (The Self-Validating Standard)
Why this works: Light atoms (C, H, N, O) do not scatter X-rays anomalously enough with standard Mo-sources to define absolute configuration reliably. By forming the HCl salt , we introduce Chloride (Cl). Using Cu-K
radiation , the Chloride provides sufficient anomalous dispersion to calculate the Flack Parameter .
Protocol:
Salt Formation: Dissolve 50 mg of the oil/solid amide in minimal ethanol. Add 1.1 eq of 1M HCl in ether. Precipitate the hydrochloride salt.
Crystallization: Use vapor diffusion (Methanol/Diethyl Ether) to grow diffraction-quality needles/prisms.
Data Collection: Mount crystal at 100 K. Collect full sphere data using Cu-K
radiation ( Å).
Refinement: Solve structure using Direct Methods (SHELXT). Refine Flack Parameter (
).
Validation Criteria:
(with ): Correct Absolute Configuration.
: Inverted Structure (You have the enantiomer).
: Racemic Twin (Crystal contains both).
Method B: Vibrational Circular Dichroism (VCD) (The Solution-State Solution)
Why this works: VCD measures the differential absorption of left vs. right circularly polarized IR light. Unlike electronic CD (ECD), VCD has multiple bands across the fingerprint region, making it a "fingerprint of chirality." It requires no crystals.
Protocol:
Conformational Search (Computational):
Software: Spartan or Macromodel.
Force Field: MMFF94. Generate all conformers within 5 kcal/mol.
DFT Optimization:
Software: Gaussian or ORCA.
Level: B3LYP/6-31G(d) or B3LYP/cc-pVTZ (PCM Solvent Model: CDCl3).
Validation: If the signs of the major carbonyl bands align, the configuration is confirmed.
Method C: NMR with Chiral Solvating Agents (The Rapid Check)
Why this works: In an achiral solvent, enantiomers have identical NMR spectra. Adding a chiral solvating agent (CSA) like (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate forms transient diastereomeric complexes, splitting the signals.
Protocol:
Sample Prep: Dissolve 5 mg of N-methylpyrrolidine-2-carboxamide in 0.6 mL CDCl3.
Reference Scan: Acquire standard
H NMR.
Addition: Add 2.0 equivalents of the CSA (e.g., (R)-BINOL or Mandelic Acid).
Analysis: Focus on the N-Methyl doublet or the
-proton multiplet.
Result: If you see two distinct sets of N-Me signals (e.g., separated by 0.05 ppm), the sample is not enantiopure (racemic or low ee).
Configuration Assignment: Requires a known standard of the (S)-enantiomer to determine which peak corresponds to which isomer (e.g., "S" is upfield, "R" is downfield).
Visualizing the Workflow
Decision Tree for Method Selection
Caption: Logical flow for selecting the appropriate configuration determination method based on sample physical state and available resources.
VCD Analysis Workflow (Self-Validating Loop)
Caption: The VCD workflow relies on the convergence of experimental data and theoretical DFT calculations to confirm absolute stereochemistry.
References
Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. Link
Foundational text on the Flack Parameter for X-ray crystallography.
Stephens, P. J., Devlin, F. J., Chabalowski, C. F., & Frisch, M. J. (1994). Ab Initio Calculation of Vibrational Absorption and Circular Dichroism Spectra Using Density Functional Force Fields. The Journal of Physical Chemistry, 98(45), 11623–11627. Link
The definitive guide on using DFT for VCD valid
Polavarapu, P. L. (2007). Determination of absolute configurations of chiral molecules using vibrational circular dichroism. Chirality, 19, 618-632. Link
Review of VCD applications specifically for small organic molecules.
Parker, D. (1991). NMR determination of enantiomeric purity. Chemical Reviews, 91(7), 1441–1457. Link
Comprehensive guide to Chiral Solv
Beesley, T. E., & Scott, R. P. W. (1998). Chiral Chromatography. Wiley.
A Comparative Guide to Proline-Derived Organocatalysts: Benchmarking N-Methylpyrrolidine-2-Carboxamide in Asymmetric Aldol Reactions
For Researchers, Scientists, and Drug Development Professionals In the landscape of asymmetric organocatalysis, the quest for efficient, selective, and robust catalysts is paramount. L-proline, a naturally occurring amin...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric organocatalysis, the quest for efficient, selective, and robust catalysts is paramount. L-proline, a naturally occurring amino acid, has long been a cornerstone, demonstrating remarkable efficacy in a variety of carbon-carbon bond-forming reactions.[1][2] This guide provides a detailed performance comparison of N-methylpyrrolidine-2-carboxamide (N-methylprolinamide), a simple derivative of L-proline, against its parent catalyst and other modified prolinamides in the context of the asymmetric aldol reaction—a critical transformation in the synthesis of chiral building blocks for pharmaceuticals and other complex molecules.[3]
This analysis is grounded in experimental data from peer-reviewed literature, offering a clear perspective on the catalytic efficiencies and outlining the mechanistic principles that govern their performance.
The Central Role of the Proline Scaffold
Proline and its derivatives catalyze reactions through the formation of a nucleophilic enamine intermediate from a ketone or aldehyde donor.[4][5] The stereoselectivity of the subsequent reaction with an electrophilic acceptor is dictated by the chiral environment created by the catalyst. The bifunctional nature of proline, possessing both a secondary amine and a carboxylic acid, is crucial to its catalytic prowess, with the carboxylic acid group playing a key role in stabilizing the transition state through hydrogen bonding.[6][7]
Performance Benchmark: The Asymmetric Aldol Reaction
To objectively assess the performance of N-methylpyrrolidine-2-carboxamide, we will consider the well-studied asymmetric aldol reaction between a ketone (acetone or cyclohexanone) and an aromatic aldehyde (p-nitrobenzaldehyde). The key performance indicators are chemical yield and enantiomeric excess (ee), which measures the degree of stereoselectivity.
Comparative Performance Data
The following table summarizes the performance of N-methylpyrrolidine-2-carboxamide in relation to L-proline and other more structurally complex prolinamide derivatives.
The experimental data reveals a clear trend: while N-methylpyrrolidine-2-carboxamide, as a simple prolinamide, is an active catalyst, its ability to induce high stereoselectivity is significantly lower than that of unmodified L-proline in the aldol reaction of acetone.[6][8] Research suggests that the carboxylic acid group in proline is essential for achieving high enantioselectivity in this specific reaction.[6]
The performance of other prolinamides indicates that the nature of the amide substituent is critical. Increasing the hydrogen-bond donating capability of the amide N-H, for instance by using aromatic amines, leads to a modest improvement in enantioselectivity (up to 46% ee).[8] A substantial leap in performance is observed with prolinamides bearing a terminal hydroxyl group. These catalysts can engage in additional hydrogen bonding interactions with the aldehyde substrate, leading to a more ordered and stereochemically defined transition state, resulting in excellent enantioselectivities (up to >99% ee).[8][9]
This suggests that while N-methylpyrrolidine-2-carboxamide is a functional organocatalyst, for reactions like the asymmetric aldol addition, the parent L-proline or more sophisticated, bifunctional prolinamide derivatives are superior choices for achieving high stereocontrol.
Mechanistic Insights
The catalytic cycle of proline and its derivatives in the aldol reaction is initiated by the formation of an enamine between the catalyst's secondary amine and the ketone. This enamine then attacks the aldehyde. The stereochemical outcome is determined by the facial selectivity of this attack, which is controlled by the catalyst's chiral scaffold.
Caption: Generalized catalytic cycle for the proline-catalyzed aldol reaction.
For prolinamide catalysts, the amide group plays a crucial role. The N-H bond can act as a hydrogen bond donor, activating the aldehyde and stabilizing the transition state. This is a key factor in their catalytic activity and selectivity.
Caption: Model of the transition state showing hydrogen bonding.
Experimental Protocols
The following is a general, representative protocol for conducting a proline-catalyzed asymmetric aldol reaction, which can be adapted for benchmarking different catalysts.[6]
General Procedure for Catalytic Aldol Reactions
Catalyst Dissolution: To a stirred solution of the organocatalyst (10–20 mol%) in the chosen solvent, add the aldehyde (0.25 mmol).
Addition of Ketone: Add the ketone (1.25 mmol) to the mixture. If an additive is required, it is added at this stage (10 mol%). The reaction is typically carried out at a temperature between -10 to 25 °C.
Reaction Monitoring: The solution is stirred for a period of 24–72 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or other suitable analytical techniques.
Work-up: Upon completion, the reaction mixture is quenched with a saturated aqueous solution of ammonium chloride.
Extraction: The aqueous layer is extracted with ethyl acetate (3 x 10 mL).
Purification: The combined organic layers are washed with water and dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.
Analysis: The enantiomeric excess of the purified aldol product is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Caption: A typical experimental workflow for the aldol reaction.
Conclusion
N-methylpyrrolidine-2-carboxamide is an effective organocatalyst for the asymmetric aldol reaction, though it provides modest levels of enantioselectivity compared to its parent, L-proline. The performance of prolinamide-based catalysts is highly dependent on the nature of the amide substituent. For achieving high enantiomeric excess in aldol reactions, L-proline or prolinamides with additional hydrogen-bonding functionalities are demonstrably superior. This guide underscores the importance of rational catalyst design and the subtle interplay of non-covalent interactions in achieving high levels of stereocontrol in asymmetric catalysis.
References
Lombardo, M., Quintavalla, A., et al. (2020). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Catalysts, 10(6), 649. Available at: [Link]
Iwamura, T., et al. (2001). Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives. Tetrahedron Letters, 42(46), 8145-8147. Available at: [Link]
Mukherjee, S., et al. (2007). Organocatalytic Asymmetric Synthesis Using Proline and Related Molecules. Part 1. Arkivoc, 2007(11), 196-249. Available at: [Link]
List, B., et al. (2002). New mechanistic studies on the proline-catalyzed aldol reaction. Proceedings of the National Academy of Sciences, 99(25), 15833-15834. Available at: [Link]
Al-Noori, M. (2014). Proline-Catalyzed Asymmetric Aldol Reaction Between Methyl Ketones and α-Ketoesters. Journal of the Korean Chemical Society, 58(4), 394-398. Available at: [Link]
Kaźmierczak, M., & Gawroński, J. (2018). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Molecules, 23(11), 2848. Available at: [Link]
Ahmad, N., et al. (2022). Proline Derivatives as Organocatalysts in Asymmetric Reactions: A Review of their Recyclability and Application in Organic Synthesis. Junior Science Communication, 2(1). Available at: [Link]
Çatal, M., et al. (2012). Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. Turkish Journal of Chemistry, 36, 61-75. Available at: [Link]
Iwamura, T., et al. (2001). Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives. Proceedings of the National Academy of Sciences, 98(17), 9411-9416. Available at: [Link]
Al-Noori, M. (2012). Proline-Catalyzed Asymmetric Reactions. In Asymmetric Synthesis. IntechOpen. Available at: [Link]
Lombardo, M., Quintavalla, A., et al. (2020). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. MDPI. Available at: [Link]
Unlocking the Secrets of Proline Catalyzed Reactions! (2019). YouTube. Retrieved from: [Link]
Wang, Y., et al. (2022). Squaramide-Catalyzed Asymmetric Michael Addition Reaction of α-Azidoindanones with Azadienes. Molecules, 27(19), 6543. Available at: [Link]
Singh, G. S., & D'Souza, B. R. (2018). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journal of Organic Chemistry, 14, 1846-1892. Available at: [Link]
A review: L- Proline as an organocatalyst. (2019). ResearchGate. Available at: [Link]
Wang, Y., et al. (2019). A squaramide-catalysed asymmetric cascade Michael addition/acyl transfer reaction between unsaturated benzothiophenones and α-nitroketones. Organic & Biomolecular Chemistry, 17(36), 8378-8382. Available at: [Link]
Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. (2017). MDPI. Available at: [Link]
da Silva, R. A., et al. (2023). Heterogeneous organocatalysis: the proline case. RSC Advances, 13(30), 20684-20703. Available at: [Link]
Navigating the Safety Profile of N-methylpyrrolidine-2-carboxamide: A Guide to Personal Protective Equipment
A critical assessment of available data and expert recommendations for the safe handling of N-methylpyrrolidine-2-carboxamide in a laboratory setting. As a Senior Application Scientist, it is my responsibility to provide...
Author: BenchChem Technical Support Team. Date: February 2026
A critical assessment of available data and expert recommendations for the safe handling of N-methylpyrrolidine-2-carboxamide in a laboratory setting.
As a Senior Application Scientist, it is my responsibility to provide researchers, scientists, and drug development professionals with accurate and practical guidance on chemical safety. This guide focuses on the appropriate personal protective equipment (PPE) for handling N-methylpyrrolidine-2-carboxamide.
This guide will, therefore, adopt a conservative, risk-averse approach based on the principles of chemical safety for related compounds, while explicitly acknowledging the data gap for N-methylpyrrolidine-2-carboxamide. The recommendations provided are grounded in an understanding of the potential hazards associated with the pyrrolidine and amide functional groups.
Understanding the Potential Risks: An Evidence-Based Approach
Given the structural similarity to NMP, it is prudent to consider the hazards associated with it as a starting point for a conservative risk assessment. NMP is a well-characterized solvent with known health effects. According to the Environmental Protection Agency (EPA), NMP presents unreasonable risks to the health of workers and consumers, including developmental and reproductive toxicity[1]. It is also known to cause skin and eye irritation and may cause respiratory irritation[2][3][4].
The carboxamide functional group, while generally less reactive than other carbonyls, can still participate in biological interactions. Therefore, until specific toxicological data for N-methylpyrrolidine-2-carboxamide becomes available, a cautious approach is warranted.
Core Principles for Safe Handling
Due to the unknown specific hazards of N-methylpyrrolidine-2-carboxamide, the following core principles must be strictly adhered to:
Minimize all routes of exposure: This includes inhalation, dermal contact, and ingestion.
Assume the compound is hazardous: In the absence of data, treat N-methylpyrrolidine-2-carboxamide with a high degree of caution.
Utilize a hierarchy of controls: Engineering controls (e.g., fume hoods) should be the primary means of exposure reduction, followed by administrative controls and, finally, personal protective equipment.
Personal Protective Equipment (PPE) Recommendations
The selection of appropriate PPE is critical for minimizing direct contact with any chemical. The following table summarizes the recommended PPE for handling N-methylpyrrolidine-2-carboxamide, based on a conservative assessment of potential risks.
Body Part
Recommended PPE
Rationale and Best Practices
Hands
Chemical-resistant gloves (Butyl rubber or laminate barrier gloves recommended for NMP)
NMP is readily absorbed through the skin[5]. Given the structural similarity, high-quality chemical-resistant gloves are essential. Double gloving is recommended for extended operations. Regularly inspect gloves for any signs of degradation or perforation.
Eyes
Chemical splash goggles
Protects against splashes and aerosols. Goggles should provide a complete seal around the eyes.
Face
Face shield (in addition to goggles)
Recommended when there is a significant risk of splashes or when handling larger quantities.
Body
Laboratory coat
A flame-resistant lab coat that fastens securely is the minimum requirement. For larger scale work or where significant splashing is possible, a chemically resistant apron or suit should be considered.
Respiratory
Use within a certified chemical fume hood
A properly functioning chemical fume hood is the primary and most effective means of preventing inhalation exposure. If work absolutely cannot be conducted in a fume hood, a risk assessment must be performed to determine the appropriate respiratory protection.
Step-by-Step Guide to PPE Usage
Donning (Putting On) PPE:
Hand Hygiene: Wash and dry hands thoroughly.
Lab Coat: Put on a clean, properly fitting lab coat and fasten it completely.
Goggles: Put on chemical splash goggles.
Face Shield (if required): Place the face shield over the goggles.
Gloves: Put on the first pair of gloves, ensuring they are pulled over the cuffs of the lab coat. If double gloving, put on the second pair of gloves.
Doffing (Taking Off) PPE:
Gloves: Remove the outer pair of gloves first (if double gloving) by peeling them off from the cuff, turning them inside out. Then, remove the inner pair in the same manner, avoiding contact with the outer surface.
Face Shield (if used): Remove the face shield by handling the headband.
Goggles: Remove goggles from the back of the head.
Lab Coat: Remove the lab coat by rolling it down from the shoulders, keeping the contaminated outer surface away from the body.
Hand Hygiene: Wash hands thoroughly with soap and water.
Operational and Disposal Plans
Handling and Storage:
Always handle N-methylpyrrolidine-2-carboxamide in a well-ventilated area, preferably within a certified chemical fume hood[2][6].
Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[7].
Spill Management:
In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
For larger spills, evacuate the area and follow your institution's emergency procedures.
Ensure adequate ventilation during and after cleanup.
Disposal:
Dispose of N-methylpyrrolidine-2-carboxamide and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.
Logical Framework for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with N-methylpyrrolidine-2-carboxamide.
Caption: Decision workflow for selecting appropriate PPE.
Conclusion
The safe handling of any chemical in a laboratory setting is paramount. In the case of N-methylpyrrolidine-2-carboxamide, where specific safety data is lacking, a conservative and cautious approach is not just recommended, but essential. By adhering to the principles outlined in this guide, researchers can minimize their risk of exposure and maintain a safe laboratory environment. It is crucial to continuously seek out any newly published safety information for this compound and to consult with your institution's Environmental Health and Safety (EHS) department for any specific concerns or questions.
References
RCI Labscan Limited. (2021). n-METHYL-2-PYRROLIDONE - SAFETY DATA SHEET. Retrieved from [Link]
Chemos GmbH & Co.KG. (2021). Safety Data Sheet: N-methyl-2-pyrrolidone. Retrieved from [Link]
U.S. Environmental Protection Agency. (2022). EPA Finds NMP and 1-BP Present Unreasonable Risks to Human Health. Retrieved from [Link]
California Office of Environmental Health Hazard Assessment. (2020). N-Methylpyrrolidone (NMP). Retrieved from [Link]
U.S. Environmental Protection Agency. (n.d.). Fact Sheet: N-Methylpyrrolidone (NMP). Retrieved from [Link]
Carl ROTH. (n.d.). Safety Data Sheet: N-Methyl-2-pyrrolidone. Retrieved from [Link]
New Jersey Department of Health. (2008). N-methyl-2-pyrrolidone - Hazardous Substance Fact Sheet. Retrieved from [Link]